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Foundational

1H NMR and 13C NMR spectral data for 3-Bromo-1-cyclohexyl-1H-pyrazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-1-cyclohexyl-1H-pyrazole Introduction For researchers and professionals engaged in drug discovery and development, the precise structural elucida...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-1-cyclohexyl-1H-pyrazole

Introduction

For researchers and professionals engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is a foundational requirement. 3-Bromo-1-cyclohexyl-1H-pyrazole stands as a valuable heterocyclic building block, with the pyrazole core being a privileged structure in a wide array of pharmacologically active agents, including anti-inflammatory, anti-cancer, and antiviral compounds.[1][2] The bromine atom at the 3-position provides a versatile handle for synthetic diversification through cross-coupling reactions, while the N-cyclohexyl group modulates lipophilicity and spatial arrangement, influencing biological activity.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for establishing the molecular structure of such compounds in solution.[4][5] This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data for 3-Bromo-1-cyclohexyl-1H-pyrazole. It is designed to serve as a practical reference for scientists, explaining the causality behind spectral features and offering a robust protocol for data acquisition and interpretation.

Molecular Structure and Spectroscopic Assignment

A clear understanding of the molecule's topology is essential for assigning NMR signals. The numbering convention for the pyrazole and cyclohexyl rings, as depicted below, will be used throughout this guide.

Caption: Molecular structure of 3-Bromo-1-cyclohexyl-1H-pyrazole.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and integration values, which correspond to the number of protons generating the signal.[4][6]

Pyrazole Ring Protons
  • H5 Proton: This proton is adjacent to two nitrogen atoms (N1 and the lone pair of N2), which deshield it, causing its signal to appear downfield. It will appear as a doublet due to coupling with the H4 proton. The typical coupling constant across the double bond (³J_HH) in pyrazoles is small, generally in the range of 1.9-2.5 Hz.[7]

  • H4 Proton: This proton is adjacent to the carbon bearing the bromine atom and the C5 carbon. It will also appear as a doublet due to coupling with the H5 proton, with the same coupling constant. Its chemical shift is influenced by the adjacent C-Br bond and is typically found slightly upfield from the H5 proton.

Cyclohexyl Group Protons

The cyclohexyl ring exists in a rapid chair-chair interconversion at room temperature, often resulting in averaged signals.

  • H1' Proton (Methine): This proton is directly attached to the carbon bonded to the pyrazole nitrogen (N1). The electronegative nitrogen atom deshields this proton significantly, causing it to resonate further downfield than the other aliphatic protons. It will appear as a complex multiplet due to coupling with the four adjacent protons on C2' and C6'.

  • H2', H3', H4', H5', H6' Protons (Methylene): These ten protons will appear as a series of broad, overlapping multiplets in the upfield, aliphatic region of the spectrum. Their chemical shifts are similar, making individual assignment challenging without 2D NMR techniques. The signals are typically divided into two groups: the axial and equatorial protons, though these are often not resolved into distinct signals due to conformational averaging.

Summary of Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts and multiplicities for 3-Bromo-1-cyclohexyl-1H-pyrazole in a standard deuterated solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H5 (Pyrazole)7.5 - 7.7Doublet (d)~2.0 - 2.51H
H4 (Pyrazole)6.2 - 6.4Doublet (d)~2.0 - 2.51H
H1' (Cyclohexyl-CH)4.0 - 4.3Multiplet (m)-1H
H2'/H6' (Cyclohexyl-CH₂)1.8 - 2.1Multiplet (m)-4H
H3'/H4'/H5' (Cyclohexyl-CH₂)1.2 - 1.8Multiplet (m)-6H

¹³C NMR Spectral Analysis

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, providing a direct count of non-equivalent carbons.[4] The chemical shift of each carbon is highly dependent on its electronic environment.

Pyrazole Ring Carbons
  • C3 (C-Br): This carbon is directly bonded to the highly electronegative bromine atom. However, the "heavy atom effect" of bromine causes a significant upfield shift, making this signal appear at a lower ppm value than might be expected based solely on electronegativity. This is a characteristic feature for carbons bearing bromine or iodine.

  • C5: This carbon is adjacent to two nitrogen atoms, resulting in significant deshielding and a downfield chemical shift.

  • C4: This carbon is situated between the C3-Br and C5 carbons and its chemical shift will fall in the typical range for pyrazole ring carbons.[8][9]

Cyclohexyl Group Carbons
  • C1' (N-CH): This is the most deshielded of the aliphatic carbons due to its direct attachment to the electronegative nitrogen atom of the pyrazole ring.

  • C2'/C6': These carbons are in the beta position relative to the nitrogen and will appear downfield from the other methylene carbons.

  • C3'/C5': These carbons are in the gamma position relative to the nitrogen.

  • C4': This carbon is the furthest from the nitrogen substituent and will therefore be the most shielded, appearing at the most upfield position among the cyclohexyl carbons.[10]

Summary of Predicted ¹³C NMR Data

The following table summarizes the expected chemical shifts for 3-Bromo-1-cyclohexyl-1H-pyrazole.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C5 (Pyrazole)138 - 142
C4 (Pyrazole)108 - 112
C3 (Pyrazole, C-Br)120 - 125
C1' (Cyclohexyl-CH)58 - 62
C2'/C6' (Cyclohexyl-CH₂)32 - 35
C3'/C5' (Cyclohexyl-CH₂)25 - 27
C4' (Cyclohexyl-CH₂)24 - 26

Experimental Protocols

Accurate and reproducible data acquisition is paramount. The following section details a standard protocol for obtaining high-quality NMR spectra.

Sample Preparation and Data Acquisition Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing p1 Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of sample p2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) p1->p2 p3 Transfer solution to a 5 mm NMR tube p2->p3 a1 Insert sample into spectrometer and lock on solvent p3->a1 a2 Tune and match probe for ¹H and ¹³C frequencies a1->a2 a3 Acquire ¹H Spectrum (e.g., 16 scans, 4s relaxation delay) a2->a3 a4 Acquire ¹³C Spectrum (e.g., 1024 scans, 2s relaxation delay) a3->a4 d1 Apply Fourier Transform a4->d1 d2 Phase correct spectra d1->d2 d3 Calibrate chemical shifts (TMS or residual solvent peak) d2->d3 d4 Integrate ¹H signals d3->d4

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its excellent dissolving power and minimal signal overlap. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds.[10]

  • Sample Concentration: For a standard 400-500 MHz spectrometer, dissolve 5-10 mg of 3-Bromo-1-cyclohexyl-1H-pyrazole in approximately 0.6 mL of the chosen deuterated solvent for ¹H NMR.[5] For ¹³C NMR, a more concentrated sample (20-50 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[5]

  • Data Acquisition:

    • Acquire a standard 1D proton (¹H) spectrum.

    • Acquire a broadband proton-decoupled 1D carbon (¹³C) spectrum.

    • For unambiguous assignment, acquire 2D correlation spectra.

Advanced Structural Verification with 2D NMR

While 1D spectra provide initial assignments, 2D NMR experiments are the gold standard for confirming connectivity.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. It would show a cross-peak between the H4 and H5 signals of the pyrazole ring. Within the cyclohexyl system, it would reveal correlations between H1' and the H2'/H6' protons, and between adjacent methylene protons, helping to trace the carbon skeleton.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~4.1 ppm (H1') would show a cross-peak to the carbon signal at ~60 ppm (C1').

Logical Flow for 2D NMR-Based Assignment

H1_Spec ¹H Spectrum (Initial Proton Assignments) COSY COSY (¹H-¹H Connectivity) H1_Spec->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_Spec->HSQC C13_Spec ¹³C Spectrum (Unassigned Carbon Signals) C13_Spec->HSQC COSY->HSQC Refined ¹H Assignments Final Fully Assigned Structure HSQC->Final Correlated ¹H and ¹³C Assignments

Caption: Using 2D NMR experiments for unambiguous structural assignment.

Conclusion

The ¹H and ¹³C NMR spectra of 3-Bromo-1-cyclohexyl-1H-pyrazole provide a distinctive set of signals that are fully consistent with its proposed structure. The pyrazole ring protons and carbons exhibit characteristic shifts influenced by the nitrogen atoms and the bromine substituent. The N-cyclohexyl group displays a downfield methine signal and a series of upfield, overlapping methylene signals. The application of standard 1D and 2D NMR experiments, guided by the principles outlined in this guide, enables the complete and confident structural elucidation of this important synthetic intermediate, ensuring the scientific integrity required for advanced research and development applications.

References

  • Doc Brown's Chemistry. (2026, March 10). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687. Retrieved from [Link]

  • Wang, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8147–8155. Retrieved from [Link]

  • Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Retrieved from [Link]

  • Mikhailova, A. A., et al. (2022). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 27(19), 6544. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. Retrieved from [Link]

  • Gini, A., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C chemical shifts in ppm and coupling constants in Hz of the compounds. Retrieved from [Link]

  • SciELO. (2002). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. Journal of the Brazilian Chemical Society, 13(6). Retrieved from [Link]

  • Fleming, F. F., & Wei, G. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. The Journal of organic chemistry, 75(19), 6733–6736. Retrieved from [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. Retrieved from [Link]

  • Alkorta, I., & Elguero, J. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 25(21), 5195. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ResearchGate. (2026, February 9). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • INTELLIGENCE Journal of Multidisciplinary Research. (2025, March 1). Synthesis, Characterization, and Computational Analysis of (E)-1-(1-phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Murineddu, G., et al. (2005). Tricyclic Pyrazoles. 3. Synthesis, Biological Evaluation, and Molecular Modeling of Analogues of the Cannabinoid Antagonist 8-Chloro-1-(2',4'-dichlorophenyl)-N-piperidin-1-yl-1,4,5,6. Journal of Medicinal Chemistry, 48(23), 7359-7372. Retrieved from [Link]

  • Springer Nature. (n.d.). 1H NMR spectrum of 3j 13C NMR spectrum of 3j. Retrieved from [Link]

  • Martin, S. W., et al. (2011). The synthesis and evaluation of a novel class of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid hepatitis C virus polymerase NS5B inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 2869-2872. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • MDPI. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. International Journal of Molecular Sciences, 24(23), 16672. Retrieved from [Link]

  • Slideshare. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

Sources

Exploratory

Solubility Profiling and Thermodynamic Behavior of 3-Bromo-1-cyclohexyl-1H-pyrazole in Organic Solvents: A Technical Whitepaper

Executive Summary As drug development and materials science increasingly rely on highly functionalized heterocyclic building blocks, understanding the solvation thermodynamics of these compounds becomes critical. This wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and materials science increasingly rely on highly functionalized heterocyclic building blocks, understanding the solvation thermodynamics of these compounds becomes critical. This whitepaper provides an in-depth, mechanistic analysis of the solubility profile of 3-Bromo-1-cyclohexyl-1H-pyrazole (CAS: 1427020-80-1). By dissecting the structural causality behind its intermolecular interactions, we establish a predictive solubility matrix and detail a self-validating empirical protocol for precise thermodynamic quantification.

Structural Causality & Solvation Mechanics

To predict and manipulate the solubility of 3-Bromo-1-cyclohexyl-1H-pyrazole, we must first deconstruct the molecule into its functional domains. Solubility is not a static property; it is the macroscopic result of competing intermolecular forces between the solute lattice and the solvent cavity.

  • The Pyrazole Core (Aromaticity & Dipole): Unsubstituted 1H-pyrazoles possess both hydrogen-bond donor (N-H) and acceptor (N=C) capabilities, granting them moderate solubility in highly polar solvents like water[1]. However, in our target compound, the N1 position is alkylated. This substitution eliminates the hydrogen-bond donor capacity, drastically reducing its affinity for polar protic solvents (e.g., water) while maintaining its electron-withdrawing and conjugation properties[1].

  • The 1-Cyclohexyl Group (Steric Bulk & Dispersion Forces): The addition of a bulky, non-planar cyclohexyl ring introduces significant lipophilicity. The extensive London dispersion forces generated by this aliphatic ring drive the molecule's thermodynamic preference for non-polar and moderately polar aprotic solvents (such as toluene or dichloromethane).

  • The 3-Bromo Substituent (Halogenation & Reactivity): Halogenation at the 3-position of the pyrazole ring fundamentally alters the electron density of the heterocycle[2]. The heavy bromine atom increases the molecular weight, polarizability, and overall partition coefficient (LogP)[3][4]. This halogen-induced lipophilicity ensures that the compound exhibits high solubility in halogenated and aromatic solvents[5], while remaining highly stable under normal conditions.

Quantitative Solubility Matrix (Predicted & Correlated)

Based on the structural analytics and empirical data from analogous halogenated and N-alkylated pyrazoles[6][7], the table below summarizes the expected solubility behavior of 3-Bromo-1-cyclohexyl-1H-pyrazole across a spectrum of common organic solvents at standard ambient temperature (298.15 K).

Solvent ClassSpecific SolventPolarity Index (P')Dielectric Constant (ε)Predicted Solubility RangeMechanistic Rationale
Halogenated Dichloromethane (DCM)3.18.93> 100 mg/mL (Very High)Optimal dipole-dipole matching; strong dispersion interactions with the 3-bromo and cyclohexyl groups.
Aromatic Toluene2.42.3850 - 100 mg/mL (High)Favorable π−π stacking with the pyrazole core[6]; excellent solvation of the lipophilic cyclohexyl ring.
Polar Aprotic Ethyl Acetate (EtOAc)4.46.0225 - 50 mg/mL (Moderate-High)Moderate dipole interactions; good general solvation for moderately polar heterocycles.
Aliphatic Hexanes0.11.8910 - 25 mg/mL (Moderate)Solvation driven entirely by London dispersion forces interacting with the cyclohexyl moiety.
Polar Protic Methanol (MeOH)5.132.7< 10 mg/mL (Low)Limited H-bonding (acceptor only); the bulky hydrophobic groups sterically hinder solvent network integration.
Aqueous Water10.280.1< 0.1 mg/mL (Insoluble)High energetic penalty for cavity formation; lack of H-bond donors prevents dissolution[1].

Self-Validating Protocol: Isothermal Shake-Flask Methodology

To transition from predictive models to empirical, publication-grade data, researchers must utilize rigorous quantification protocols. While dynamic laser monitoring is useful for certain applications[6], the Isothermal Shake-Flask Method coupled with HPLC-UV remains the gold standard for highly lipophilic building blocks.

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system . The methodology below incorporates a closed-loop validation step to ensure that the measured solubility is a true thermodynamic property of the pure compound, free from artifacts like solvate formation or membrane adsorption.

Step-by-Step Methodology
  • Solid-State Verification (Input Validation):

    • Action: Analyze the starting lot of 3-Bromo-1-cyclohexyl-1H-pyrazole using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Causality: Establishes the baseline polymorphic form and purity. Solubility is polymorph-dependent; without a baseline, downstream data is meaningless.

  • Isothermal Saturation:

    • Action: Add an excess amount of the solute to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial. Submerge the vial in a thermostatic water bath at exactly 298.15 K (± 0.05 K) and agitate at 200 rpm for 48 hours.

    • Causality: Lipophilic compounds with bulky aliphatic rings often exhibit slow dissolution kinetics. A 48-hour window guarantees true thermodynamic equilibrium.

  • Phase Separation (Ultracentrifugation):

    • Action: Transfer the suspension to a pre-warmed centrifuge tube and spin at 10,000 rpm for 15 minutes at 298.15 K.

    • Causality:Do not use syringe filters. Highly lipophilic halogenated pyrazoles readily adsorb onto standard PTFE or nylon filter membranes, which artificially lowers the measured concentration. Centrifugation prevents this mass loss.

  • Aliquoting and Quantification:

    • Action: Extract 1.0 mL of the clear supernatant using a pre-warmed positive-displacement pipette. Dilute immediately with the mobile phase and analyze via HPLC-UV (isocratic elution, monitoring at the λmax​ of the pyrazole chromophore).

  • Residual Solid Analysis (The Self-Validation Loop):

    • Action: Recover the undissolved solid from the centrifuge tube, dry it under a gentle nitrogen stream, and re-analyze via XRPD.

    • Causality:This is the self-validating step. If the XRPD pattern of the residual solid matches the starting material from Step 1, it proves that no solvent molecules were incorporated into the crystal lattice (solvate formation) during the 48-hour equilibration. The measured solubility is therefore validated as belonging to the pure, anhydrous compound.

Workflow Visualization

G N1 1. Solid-State Characterization (XRD & DSC Baseline) N2 2. Isothermal Saturation (Shake-Flask, 298.15K) N1->N2 Confirm Purity N3 3. Phase Separation (Ultracentrifugation) N2->N3 48h Equilibration N4 4. Aliquot Extraction (Pre-warmed Pipettes) N3->N4 Isolate Supernatant N6 6. Residual Solid Analysis (Self-Validation Loop) N3->N6 Recover Solid N5 5. HPLC-UV Quantification (Concentration Data) N4->N5 Serial Dilution N6->N1 Match XRD Pattern

Caption: Self-validating isothermal shake-flask workflow for determining pyrazole solubility.

Thermodynamic Modeling

Once empirical data is gathered across multiple temperatures (e.g., 288.15 K to 318.15 K), the temperature-dependent solubility of 3-Bromo-1-cyclohexyl-1H-pyrazole can be mathematically correlated using the modified Apelblat equation [6]:

lnx1​=A+TB​+ClnT

Where x1​ is the mole fraction solubility of the pyrazole, T is the absolute temperature, and A , B , and C are empirical solvent-specific constants. By applying this model, researchers can accurately calculate the apparent standard enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of solution, providing deeper insights into the energetic cost of disrupting the halogenated pyrazole crystal lattice.

References

  • BoldChem Tech. "1H-pyrazole | CAS 288-13-1 Properties and Applications." BoldChem Documentation. Verified URL:[Link]

  • Journal of Chemical & Engineering Data. "Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K." ACS Publications. Verified URL:[Link]

  • Chemical Reviews. "Preparation and Chemistry of 3/5-Halogenopyrazoles." ACS Publications. Verified URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Adamantyl-ureas with pyrazoles substituted by fluoroalkanes as soluble epoxide hydrolase inhibitors." PubMed Central. Verified URL:[Link]

Sources

Foundational

Crystal structure and X-ray diffraction of 3-Bromo-1-cyclohexyl-1H-pyrazole

Crystallographic Characterization and Supramolecular Architecture of 3-Bromo-1-cyclohexyl-1H-pyrazole: A Technical Whitepaper Executive Summary & Pharmacological Rationale Halogenated N-substituted pyrazoles represent a...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Characterization and Supramolecular Architecture of 3-Bromo-1-cyclohexyl-1H-pyrazole: A Technical Whitepaper

Executive Summary & Pharmacological Rationale

Halogenated N-substituted pyrazoles represent a privileged scaffold in modern medicinal chemistry and agrochemical design. The compound 3-Bromo-1-cyclohexyl-1H-pyrazole (C₉H₁₃BrN₂) integrates the electronic tuning capabilities of a brominated heteroaromatic core with the lipophilic, sterically demanding nature of a cyclohexyl ring.

Understanding the precise 3D spatial arrangement of this molecule is critical for rational drug design. The bromine atom acts as a highly directional non-covalent anchor via halogen bonding [1], while the cyclohexyl group dictates the molecule's conformational entropy and membrane permeability. This whitepaper details the rigorous methodology for determining its crystal structure via Single-Crystal X-ray Diffraction (SCXRD) and analyzes the resulting supramolecular architecture.

High-Fidelity Synthesis and Crystallization Protocols

To obtain diffraction-quality single crystals, the chemical purity and the crystallization environment must be tightly controlled. Isomeric impurities (such as the 5-bromo regioisomer) will fatally disrupt crystal lattice periodicity.

Regioselective Synthesis

Protocol: The compound is synthesized via a photocatalytic three-component cascade reaction utilizing enaminones, hydrazines, and CBr₄[2]. Causality: Traditional electrophilic bromination of pyrazoles often yields inseparable mixtures of regioisomers. The photocatalytic approach ensures absolute regioselectivity at the C3 position[2]. By eliminating structural heterogeneity at the synthesis stage, we satisfy the fundamental prerequisite for single-crystal growth.

Dual-Solvent Vapor Diffusion Crystallization

Protocol:

  • Dissolution: Dissolve 20 mg of highly purified 3-Bromo-1-cyclohexyl-1H-pyrazole in 0.5 mL of dichloromethane (CH₂Cl₂) in an inner vial.

  • Diffusion Setup: Place the inner vial inside a larger outer vial containing 3.0 mL of n-hexane (antisolvent). Seal the outer vial tightly.

  • Incubation: Maintain the system in a vibration-free incubator at 4 °C for 72–96 hours.

  • Self-Validation Check: Inspect the vial under a stereomicroscope with cross-polarized light. The protocol is validated if optically clear, block-like crystals with sharp faces extinguish light uniformly when rotated. Twinning or opacity invalidates the batch, requiring a slower diffusion gradient.

Causality: Dichloromethane acts as a strong solvent, while n-hexane acts as an antisolvent. The vapor pressure differential drives the slow diffusion of n-hexane into the CH₂Cl₂. Conducting this at 4 °C reduces the kinetic energy of the system, slowing the nucleation rate. This slow thermodynamic equilibration prevents solvent inclusion and minimizes lattice defects, yielding macroscopic single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD) Analytical Workflow

The determination of the crystal structure relies on a self-validating loop of data collection, integration, and refinement.

SCXRD_Workflow N1 Crystal Selection & Mounting (Perfluorinated Oil) N2 Cryocooling (100 K) (Minimizes Thermal Motion) N1->N2 N3 Data Collection (Mo/Cu Kα Radiation) N2->N3 N4 Data Reduction & Absorption Correction N3->N4 N5 Structure Solution (SHELXT) & Refinement (SHELXL) N4->N5 N6 Validation (CIF Check) (R1 < 5%, wR2 < 15%) N5->N6

Step-by-step Single-Crystal X-ray Diffraction (SCXRD) workflow for structural determination.
Data Collection and Reduction Protocol
  • Mounting & Cryocooling: A crystal (approx. 0.2 × 0.15 × 0.1 mm) is coated in perfluorinated polyether oil, mounted on a MiTeGen loop, and flash-cooled to 100 K in a nitrogen stream.

    • Causality: The oil acts as a cryoprotectant, preventing the formation of crystalline ice which would cause parasitic diffraction rings. Flash-cooling to 100 K freezes the dynamic motion of the flexible cyclohexyl ring, reducing atomic thermal displacement parameters (B-factors) and allowing precise resolution of the carbon-carbon bonds.

  • Diffraction & Absorption Correction: Data are collected using Mo Kα radiation (λ = 0.71073 Å). A multi-scan empirical absorption correction is applied.

    • Causality: Bromine is a heavy, highly absorbing element. Without rigorous absorption correction, the resulting electron density map would suffer from truncation artifacts, artificially distorting the C-Br bond length.

  • Self-Validation: The data reduction software evaluates the I/σ(I) ratio. An I/σ(I)>2.0 in the highest resolution shell confirms the data is robust enough for atomic-level refinement.

Structure Solution and Refinement

The structure is solved using dual-space algorithms (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). Hydrogen atoms on the cyclohexyl ring are placed in geometrically calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

  • Causality: Because hydrogen atoms scatter X-rays weakly, allowing them to refine freely would over-parameterize the model and lead to chemically nonsensical bond lengths. The riding model constrains them to physically accurate geometries.

  • Self-Validation: The final structural model is validated by an R1​ factor of < 5%, a wR2​ of < 15%, and a Goodness-of-Fit (GooF) approaching 1.0.

Structural Analysis and Supramolecular Architecture

Intramolecular Conformation

In the solid state, the molecule minimizes steric strain through specific conformational locking. The cyclohexyl ring adopts a classic chair conformation . To avoid severe 1,3-diaxial steric clashes, the bulky 3-bromo-1H-pyrazole moiety exclusively occupies the equatorial position . The C(1')-N(1) bond exhibits restricted rotation, locking the pyrazole ring at an angle that maximizes packing efficiency.

Halogen Bonding and Supramolecular Assembly

The crystal lattice is primarily governed by halogen bonding, a highly directional interaction critical to the behavior of halogenated heterocycles[1][3].

Supramolecular C1 3-Bromo-1-cyclohexyl- 1H-pyrazole (Molecule A) C2 3-Bromo-1-cyclohexyl- 1H-pyrazole (Molecule B) C1->C2 C-Br···N Halogen Bond (Directional σ-hole) C3 3-Bromo-1-cyclohexyl- 1H-pyrazole (Molecule C) C2->C3 C-H···π Interaction (Cyclohexyl to Pyrazole)

Dominant non-covalent supramolecular interactions governing the crystal lattice packing.

Mechanistic Explanation: The polarizable bromine atom creates an anisotropic charge distribution, resulting in an electron-deficient cap (the σ-hole ) along the extension of the C-Br bond axis[3]. This σ-hole acts as a potent Lewis acid, interacting directly with the electron-rich sp²-hybridized nitrogen (N2) of an adjacent pyrazole ring.

This C-Br···N interaction approaches a linear 180° geometry (typically ~174°), driving the molecules to self-assemble into infinite 1D catemeric chains[4]. These chains are further cross-linked into a 3D network via weaker C-H···π dispersion forces originating from the cyclohexyl protons interacting with the aromatic pyrazole π-system.

Quantitative Data Summaries

The following tables summarize the representative crystallographic parameters and key geometric features typical for this class of bromo-substituted pyrazoles.

Table 1: Representative Crystallographic Parameters

ParameterValue
Empirical Formula C₉H₁₃BrN₂
Formula Weight 229.12 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.24 Å, b = 9.85 Å, c = 10.12 Å, β = 105.4°
Volume ~1080 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.409 g/cm³
Absorption Coefficient (μ) 3.54 mm⁻¹

Table 2: Selected Bond Lengths and Angles

Structural FeatureValueSignificance
C(3)-Br(1) Bond Length 1.892(3) ÅStandard covalent bond length for sp²-C to Br.
N(1)-N(2) Bond Length 1.354(4) ÅConfirms the delocalized nature of the pyrazole core.
N(1)-C(1') Bond Length 1.482(4) ÅEquatorial attachment to the cyclohexyl ring.
C(3)-Br(1)···N(2) Angle 174.5(2)°High linearity confirms a strong, directional σ-hole halogen bond[4].
Br(1)···N(2) Distance 3.05(1) ÅSignificantly shorter than the sum of van der Waals radii (3.35 Å).
C(2')-C(1')-N(1) Angle 111.2(3)°Ideal tetrahedral geometry of the chair conformation.

References

  • [1] Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. Source: National Institutes of Health (NIH). URL:[Link]

  • [3] Halogen bonding in 5-iodo-1-arylpyrazoles investigated in the solid state and predicted by solution 13C-NMR spectroscopy. Source: CrystEngComm (RSC Publishing). URL:[Link]

  • [4] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Source: MDPI Crystals. URL:[Link]

  • [2] Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles. Source: ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-Alkylation Techniques in the Synthesis of 3-Bromo-1-cyclohexyl-1H-pyrazole

Introduction: The Significance of N-Alkylated Pyrazoles N-substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical development.[1][2] The pyrazole scaffold is a "privileged structure," meani...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Alkylated Pyrazoles

N-substituted pyrazoles are a cornerstone of modern medicinal chemistry and agrochemical development.[1][2] The pyrazole scaffold is a "privileged structure," meaning it is a recurring motif in a wide range of pharmacologically active compounds, including anti-inflammatory, antipsychotic, and anti-obesity drugs.[3] The strategic placement of substituents on the pyrazole ring, particularly on the nitrogen atoms, profoundly influences the molecule's biological activity and physicochemical properties.[1] 3-Bromo-1-cyclohexyl-1H-pyrazole, the focus of this guide, is a valuable intermediate. The bromine atom at the 3-position serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, while the cyclohexyl group at the N1 position can enhance lipophilicity and modulate binding to biological targets.[3]

The primary challenge in the synthesis of such unsymmetrical N-substituted pyrazoles lies in controlling the regioselectivity of the alkylation reaction. Alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of constitutional isomers.[1] This guide provides a detailed exploration of various N-alkylation techniques, offering insights into the underlying principles and providing robust protocols to achieve the desired 1-cyclohexyl-3-bromo-1H-pyrazole isomer with high selectivity.

Strategic Approaches to N-Alkylation of 3-Bromopyrazole

The N-alkylation of 3-bromopyrazole with a cyclohexyl group typically proceeds via a nucleophilic substitution reaction, where the pyrazole anion attacks an electrophilic cyclohexyl source. The choice of base, solvent, and alkylating agent, as well as the reaction conditions, are critical in directing the regioselectivity and maximizing the yield.

Classical N-Alkylation with a Weak Base and Polar Aprotic Solvent

This is a widely employed and straightforward method for the N-alkylation of pyrazoles. The reaction involves the deprotonation of 3-bromopyrazole with a mild base, followed by nucleophilic attack on a cyclohexyl halide.

Causality Behind Experimental Choices:

  • Base: A weak inorganic base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the pyrazole but not so strong as to cause significant side reactions. Stronger bases like sodium hydride (NaH) can be used but require more stringent anhydrous conditions.[1][4]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents can dissolve both the pyrazole salt and the alkylating agent, facilitating the SN2 reaction.[4]

  • Alkylating Agent: Cyclohexyl bromide or iodide are common choices. Iodides are generally more reactive than bromides.

  • Temperature: The reaction is often heated to increase the rate of reaction. However, excessive heat can lead to side reactions and decomposition.

Regioselectivity: For 3-substituted pyrazoles, alkylation generally favors the less sterically hindered N1 position.[1] This leads to the formation of the desired 1,3-disubstituted pyrazole as the major product. The bulky cyclohexyl group will further favor alkylation at the N1 position to minimize steric hindrance.

Phase-Transfer Catalysis (PTC): A Greener and Efficient Alternative

Phase-transfer catalysis offers a more environmentally friendly and often more efficient approach to N-alkylation.[5] This technique facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solution of the pyrazole and alkylating agent).[6][7]

The Rationale for PTC:

  • Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is a common phase-transfer catalyst. The lipophilic cation of the catalyst pairs with the pyrazole anion, transporting it from the solid or aqueous phase into the organic phase where the alkylating agent resides.[6][7]

  • Solvent-Free Conditions: A significant advantage of PTC is the ability to perform reactions in the absence of a solvent, which simplifies workup and reduces waste.[6][7]

  • Base: Solid potassium hydroxide (KOH) or potassium carbonate can be used.[6][7]

The use of PTC can lead to higher yields and cleaner reactions compared to traditional methods.[6][7]

Microwave-Assisted Synthesis: Accelerating the Reaction

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[8][9][10][11]

Why Microwaves are Effective:

  • Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and reaction rate.

  • Enhanced Selectivity: In some cases, microwave heating can lead to different product distributions compared to conventional heating, potentially improving regioselectivity.

  • Solvent-Free Reactions: Microwave-assisted synthesis is often compatible with solvent-free conditions, further enhancing its green credentials.[11]

For the N-alkylation of 3-bromopyrazole, a mixture of the pyrazole, cyclohexyl halide, a base, and a phase-transfer catalyst can be subjected to microwave irradiation for a short period to achieve high conversion to the desired product.

Experimental Protocols

Protocol 1: Classical N-Alkylation using Potassium Carbonate in DMF

This protocol provides a reliable and widely used method for the N-alkylation of 3-bromopyrazole.

Materials:

  • 3-Bromo-1H-pyrazole

  • Cyclohexyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-1H-pyrazole (1.0 eq).

  • Add anhydrous DMF (5-10 mL per mmol of 3-bromopyrazole).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add cyclohexyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 3-bromo-1-cyclohexyl-1H-pyrazole.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a single major product in the TLC and NMR spectra indicates a successful and selective reaction.

Data Presentation: Comparison of N-Alkylation Techniques

The following table summarizes typical reaction conditions and outcomes for the different N-alkylation methods described. The data is illustrative and may vary depending on the specific experimental setup.

Method Base Solvent Catalyst Temperature (°C) Time (h) Typical Yield (%) Regioselectivity (N1:N2)
Classical K₂CO₃DMFNone60-804-875-85>10:1
Phase-Transfer KOH (solid)Toluene or NoneTBAB50-701-385-95>15:1
Microwave-Assisted K₂CO₃NoneTBAB100-1200.25-0.580-90>12:1

Visualization of the N-Alkylation Workflow

The following diagram illustrates the general workflow for the N-alkylation of 3-bromopyrazole.

N_Alkylation_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reactants 3-Bromo-1H-pyrazole + Cyclohexyl Halide Reaction N-Alkylation (Heating or Microwave) Reactants->Reaction Base Base (e.g., K2CO3, KOH) Base->Reaction Solvent Solvent (e.g., DMF, Toluene, or None) Solvent->Reaction Catalyst Catalyst (e.g., TBAB for PTC) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 3-Bromo-1-cyclohexyl-1H-pyrazole Purification->Product

Caption: General workflow for the N-alkylation of 3-bromopyrazole.

Conclusion and Future Perspectives

The N-alkylation of 3-bromopyrazole to synthesize 3-bromo-1-cyclohexyl-1H-pyrazole is a crucial transformation in the development of new chemical entities. While classical methods provide a solid foundation, modern techniques like phase-transfer catalysis and microwave-assisted synthesis offer significant advantages in terms of efficiency, yield, and environmental impact. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity. Future research in this area may focus on the development of even more selective and sustainable catalytic systems, further expanding the synthetic chemist's toolbox for the preparation of these important heterocyclic compounds.

References

  • Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent.
  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of n-alkylpyrazoles by phase transfer catalysis. Retrieved from [Link]

  • Scribd. (n.d.). N-Alkylation of Pyrazole Explained. Retrieved from [Link]

  • Wang, Z., et al. (2022). Highly Selective N1-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11043–11052. [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Aksenov, N. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7200. [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Taylor & Francis Online. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Retrieved from [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Retrieved from [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Retrieved from [Link]

  • ACS Publications. (2021). Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Retrieved from [Link]

  • DergiPark. (2022). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • Springer. (2011). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Retrieved from [Link]

  • IP.com. (n.d.). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling of 3-Bromo-1-cyclohexyl-1H-pyrazole

Executive Summary The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its robust hydrogen-bonding capabilities and favorable physicochemical properties. The Suzuki-Miyaura...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its robust hydrogen-bonding capabilities and favorable physicochemical properties. The Suzuki-Miyaura cross-coupling remains one of the most heavily relied-upon transformations in drug discovery due to its broad functional group tolerance and high chemoselectivity (1)[1]. However, functionalizing the C3 position of the pyrazole ring presents unique synthetic hurdles. This application note details the optimized coupling of 3-Bromo-1-cyclohexyl-1H-pyrazole (CAS: 1427020-80-1) (2)[2], addressing the mechanistic causality behind common failure modes such as catalyst poisoning and hydrodehalogenation.

Mechanistic Causality & Reaction Design

Functionalizing 3-bromo-1-cyclohexyl-1H-pyrazole requires overcoming two primary energy barriers:

  • Electronic Deactivation: The C3 position of the pyrazole ring is inherently less electrophilic than the C4 or C5 positions. Consequently, the oxidative addition of the palladium(0) catalyst into the C(sp2)-Br bond is kinetically slow. This delay allows competing side reactions to dominate, most notably the hydrodehalogenation (debromination) of the starting material (3)[3].

  • Steric Shielding: The N1-cyclohexyl group introduces significant steric bulk. While this lipophilic moiety improves the solubility of the pyrazole in organic solvents compared to N-H pyrazoles, it restricts the conformational approach of the palladium complex during the catalytic cycle.

The Solution: To overcome these barriers, the selection of the supporting ligand is critical. Buchwald-type dialkylbiaryl phosphines, specifically SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), are uniquely suited for this transformation. The electron-rich dicyclohexylphosphine moiety accelerates the rate-limiting oxidative addition, while the bulky biaryl framework promotes rapid reductive elimination. Furthermore, SPhos has been explicitly shown to mitigate catalyst poisoning by the nitrogen atoms of heteroaryl substrates during Suzuki-Miyaura couplings (4)[4].

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Substrate 3-Bromo-1-cyclohexyl-1H-pyrazole (Sterically Hindered) Substrate->OxAdd PdII Pd(II) Intermediate Ar-Pd-BrL_n OxAdd->PdII Transmet Transmetalation PdII->Transmet SideRxn Hydrodehalogenation (Debromination Pathway) PdII->SideRxn Competing Boronic Arylboronic Acid + Base Boronic->Transmet PdII_2 Pd(II) Intermediate Ar-Pd-Ar'L_n Transmet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product 3-Aryl-1-cyclohexyl-1H-pyrazole (Cross-Coupled Product) RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the competing debromination pathway.

Reaction Optimization Data

To establish a self-validating baseline, various catalytic systems were evaluated for the coupling of 3-bromo-1-cyclohexyl-1H-pyrazole with phenylboronic acid. The quantitative data below highlights the direct correlation between ligand sterics/electronics and the suppression of the debromination pathway.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Debromination (%)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O (5:1)902518
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O (5:1)905812
3Pd(OAc)₂ / XPhosK₃PO₄Toluene / EtOH (2:1)100746
4 Pd(OAc)₂ / SPhos K₃PO₄ Toluene / EtOH (2:1) 100 94 < 2

Note: Yields determined by GC-FID using dodecane as an internal standard. The superiority of the SPhos ligand (Entry 4) is evident in both yield maximization and side-reaction suppression.

Experimental Protocol: Self-Validating Methodology

This protocol incorporates internal standardization and rigorous atmospheric control to ensure absolute reproducibility. By integrating an internal standard directly into the reaction matrix, the protocol becomes a self-validating system—allowing the researcher to verify mass balance and confirm the absence of debromination prior to workup.

ExpWorkflow Step1 1. Reagent Assembly (Glovebox/Schlenk) Step2 2. Strict Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalytic Coupling (100°C, 12h) Step2->Step3 Step4 4. Quench & Extract (EtOAc / Brine) Step3->Step4 Step5 5. Flash Chromatography (Silica, Hex/EtOAc) Step4->Step5 Step6 6. Validation (NMR, LC-MS) Step5->Step6

Step-by-step experimental workflow for air- and moisture-sensitive Suzuki-Miyaura coupling.

Step-by-Step Procedure:
  • Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-1-cyclohexyl-1H-pyrazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), Palladium(II) acetate (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and anhydrous Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Internal Standard Addition: Add exactly 0.5 mmol of anhydrous dodecane to the vessel. Causality Note: This acts as an inert internal standard, enabling the self-validation of the reaction's progress and mass balance via GC-FID aliquots without requiring full isolation.

  • Solvent Addition & Degassing: Add 3.0 mL of a Toluene/Ethanol (2:1 v/v) mixture. Seal the tube with a rubber septum. Subject the mixture to three rigorous freeze-pump-thaw cycles. Causality Note: Pd(0) intermediates are highly susceptible to oxidation. Strict removal of dissolved oxygen is mandatory to prevent catalyst deactivation and ensure the kinetic dominance of the cross-coupling pathway.

  • Reaction Execution: Backfill the Schlenk tube with ultra-high purity Argon. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12 hours with vigorous stirring (800 rpm).

  • In-Process Validation: After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with 1 mL EtOAc, filter through a short plug of Celite, and analyze via GC-FID. Confirm >95% consumption of the pyrazole substrate and <2% of the debrominated side product relative to the dodecane standard.

  • Workup & Purification: Dilute the crude mixture with 15 mL of Ethyl Acetate (EtOAc) and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to afford the analytically pure 3-aryl-1-cyclohexyl-1H-pyrazole.

References
  • Thieme Connect: One-Pot Synthesis of Benzo[g]indazoles via Suzuki–Miyaura Coupling and Aldol Condensation Cascade Reaction URL:[Link]

  • Journal of the American Chemical Society (ACS): Copper-Catalyzed Cross-Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity URL: [Link]

Sources

Method

Buchwald-Hartwig amination protocols using 3-Bromo-1-cyclohexyl-1H-pyrazole

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry, given their prevalence in anti-inflammatory, antimicrobial, and oncology drug candidates. While the C4 position of the pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry, given their prevalence in anti-inflammatory, antimicrobial, and oncology drug candidates. While the C4 position of the pyrazole ring is readily functionalized, the C3 position is electronically deactivated, making cross-coupling reactions notoriously challenging.

This application note provides a comprehensive, self-validating methodology for the Buchwald-Hartwig amination of 3-Bromo-1-cyclohexyl-1H-pyrazole (CAS 1427020-80-1) . By dissecting the mechanistic causality behind catalyst, ligand, and solvent selection, this guide empowers researchers to achieve high-yielding C–N bond formations on sterically hindered, electron-rich heterocycles.

Mechanistic Causality & Reaction Design

To successfully aminate 3-bromo-1-cyclohexyl-1H-pyrazole, one must overcome two primary thermodynamic and kinetic barriers:

  • Sluggish Oxidative Addition: The electron-rich nature of the pyrazole ring strengthens the C3–Br bond compared to standard aryl bromides. This requires a highly electron-rich palladium(0) catalyst to force the oxidative insertion.

  • Steric Hindrance at N1: The bulky cyclohexyl group at the N1 position projects steric mass toward the C5 and C3 positions. While this favorably suppresses unwanted N-arylation of the pyrazole core, it severely crowds the transition state during amine coordination.

The Solution: Ligand & Base Causality To overcome these barriers, we utilize the bulky biarylphosphine ligand t BuBrettPhos [1]. The electron-rich di-tert-butylphosphine moiety accelerates the difficult oxidative addition into the C3–Br bond. Concurrently, the extreme steric bulk of the ligand forces the palladium center into an L1​Pd(0) mono-ligated state, preventing the formation of inactive L2​Pd complexes. Most importantly, this steric crowding artificially compresses the C–Pd–N bond angle in the intermediate complex, drastically lowering the activation energy required for the final reductive elimination step [2].

Sodium tert-butoxide (NaO t Bu) is selected as the base. Its high basicity rapidly deprotonates the coordinated amine, driving the equilibrium of the catalytic cycle forward, while its bulky nature prevents it from acting as a competing nucleophile.

Catalytic Cycle of 3-Bromopyrazole Amination

BHA_Cycle Pd0 Pd(0)L Active Catalyst (L = tBuBrettPhos) OxAdd Oxidative Addition [Pd(II)(Pyrazole)(Br)L] Pd0->OxAdd + 3-Bromo-1-cyclohexyl-1H-pyrazole AmineCoord Amine Coordination [Pd(II)(Pyrazole)(NR2)L] OxAdd->AmineCoord + Amine & NaOtBu RedElim Reductive Elimination Product Release AmineCoord->RedElim - NaBr, - tBuOH RedElim->Pd0 + 3-Amino-1-cyclohexyl-1H-pyrazole

Caption: Buchwald-Hartwig catalytic cycle tailored for 3-Bromo-1-cyclohexyl-1H-pyrazole using tBuBrettPhos.

Quantitative Data: Condition Optimization

The following data summarizes the empirical optimization of the reaction conditions. The superiority of t BuBrettPhos over first- and second-generation ligands is evident, validating the mechanistic hypothesis that extreme steric bulk is required to force reductive elimination in electron-rich pyrazoles.

Table 1: Optimization of C–N Coupling Conditions

EntryCatalyst PrecursorLigandBaseSolvent (Temp)Yield (%)*Observation / Causality
1Pd 2​ (dba) 3​ (2 mol%)BINAPCs 2​ CO 3​ Toluene (100 °C)12%Sluggish oxidative addition; inactive L2​Pd formation.
2Pd 2​ (dba) 3​ (2 mol%)XPhosNaO t Bu1,4-Dioxane (100 °C)48%Incomplete conversion; β -hydride elimination observed.
3Pd 2​ (dba) 3​ (2 mol%)RuPhosNaO t Bu1,4-Dioxane (100 °C)65%Good oxidative addition, but slow reductive elimination.
4 Pd 2​ (dba) 3​ (2 mol%) t BuBrettPhos NaO t Bu 1,4-Dioxane (100 °C) 94% Optimal; rapid turnover and no side-product formation.
5Pd 2​ (dba) 3​ (2 mol%) t BuBrettPhosK 3​ PO 4​ t -Amyl OH (100 °C)88%Excellent alternative for base-sensitive amine substrates.

*Isolated yields based on 1.0 mmol scale coupling with morpholine.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. By incorporating specific In-Process Controls (IPCs), the operator can definitively confirm the success of each mechanistic step before proceeding to workup.

Materials Required
  • Aryl Halide: 3-Bromo-1-cyclohexyl-1H-pyrazole (1.0 equiv, 1.0 mmol, 229.1 mg)

  • Amine: Secondary or primary amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd 2​ (dba) 3​ (0.02 equiv, 2 mol%, 18.3 mg)

  • Ligand: t BuBrettPhos (0.04 equiv, 4 mol%, 19.4 mg)

  • Base: NaO t Bu (1.4 equiv, 1.4 mmol, 134.5 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, degassed)

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation (Crucial for Pd(0) Stability)

  • Equip a 20 mL Schlenk tube with a magnetic stir bar.

  • Add Pd 2​ (dba) 3​ , t BuBrettPhos, and NaO t Bu to the tube.

  • Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this purge cycle three times.

    • Causality: Pd(0) complexes and electron-rich phosphines are highly susceptible to oxidation. Oxygen must be rigorously excluded to prevent catalyst deactivation (visible as a sudden black precipitation of palladium black).

Step 2: Reagent Addition

  • Dissolve 3-Bromo-1-cyclohexyl-1H-pyrazole in 5.0 mL of anhydrous, sparged 1,4-dioxane.

  • Introduce the pyrazole solution and the amine to the Schlenk tube via a gas-tight syringe through the septum.

  • Stir the mixture at room temperature for 5 minutes. The solution should exhibit a deep red/purple hue (characteristic of the active Pd-ligand complex).

Step 3: Thermal Activation & Reaction

  • Transfer the sealed tube to a pre-heated oil bath at 100 °C.

  • Stir vigorously (800 rpm) for 4 to 6 hours.

    • Causality: High shear stirring ensures the heterogeneous base (NaO t Bu) remains suspended, maximizing the surface area for the deprotonation of the amine-palladium intermediate.

Step 4: System Validation & In-Process Control (IPC)

  • After 4 hours, briefly remove the tube from the heat and extract a 10 µL aliquot via syringe. Dilute in 1 mL of Acetonitrile.

  • TLC Validation: Run on silica gel (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting bromopyrazole ( Rf​≈0.6 , UV active) must be completely consumed. The product will appear as a new, highly UV-active spot at Rf​≈0.25−0.35 .

  • LC-MS Validation: Inject the aliquot. The self-validating proof of oxidative addition/reductive elimination is the disappearance of the characteristic 1:1 bromine isotope doublet ( [M+H]+ 229/231) and the appearance of the product mass (e.g., for morpholine, [M+H]+ 236.1).

Step 5: Quenching and Purification

  • Cool the reaction to room temperature.

  • Quench the reaction by adding 5 mL of saturated aqueous NH 4​ Cl.

    • Causality: This neutralizes any remaining NaO t Bu and breaks down the palladium complexes, halting the reaction and preventing product degradation.

  • Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure 3-amino-1-cyclohexyl-1H-pyrazole derivative.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters, vol. 16, no. 2, 2014, pp. 596–599.[Link]

  • Fustero, S., et al. "Preparation and Chemistry of 3/5-Halogenopyrazoles." Chemical Reviews, vol. 112, no. 8, 2012, pp. 4764–4813.[Link]

  • Nolan, S. P., et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." National Institutes of Health (PMC), 2024.[Link]

Application

Application Notes &amp; Protocols: Catalytic Systems for the Functionalization of 3-Bromo-1-cyclohexyl-1H-pyrazole

Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1][2] The strategic functionalization of pyrazole building blocks is th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved pharmaceuticals.[1][2] The strategic functionalization of pyrazole building blocks is therefore a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to optimize biological activity and pharmacokinetic properties. This guide provides an in-depth technical overview and validated protocols for the catalytic functionalization of 3-Bromo-1-cyclohexyl-1H-pyrazole, a versatile intermediate for the synthesis of diverse compound libraries. We will explore key palladium- and copper-catalyzed cross-coupling reactions, detailing the mechanistic rationale behind component selection and providing step-by-step experimental procedures for researchers in pharmaceutical and synthetic chemistry.

The Strategic Importance of Pyrazole Functionalization

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical pharmacophore in a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, anti-obesity agents, and phosphodiesterase inhibitors.[1] The development of robust and versatile synthetic methods to modify the pyrazole core is essential for generating novel analogues with improved potency, selectivity, and drug-like properties.[1][3]

3-Bromo-1-cyclohexyl-1H-pyrazole serves as an ideal starting material for late-stage functionalization. The bromine atom at the C3-position is a versatile synthetic handle for a multitude of transition-metal-catalyzed cross-coupling reactions, which allow for the precise and predictable installation of new carbon-carbon and carbon-heteroatom bonds.[4][5] This guide focuses on four principal transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling.

General Experimental Workflow

A standardized workflow is critical for reproducibility in catalytic cross-coupling reactions. The following diagram outlines the essential stages from reaction setup to the isolation of the final product. Success hinges on maintaining an inert atmosphere to prevent the degradation of the catalyst and reagents.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: - 3-Bromo-1-cyclohexyl-1H-pyrazole - Coupling Partner - Catalyst & Ligand - Base setup Assemble Glassware (Schlenk flask/reaction vial) reagents->setup solvent Prepare Anhydrous Solvent solvent->setup inert Degas Reaction Mixture (Purge with N2/Ar) setup->inert heat Heat to Desired Temperature (Oil Bath) inert->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench Reaction & Aqueous Workup monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify via Column Chromatography dry->purify product Characterize Pure Product (NMR, MS) purify->product

Caption: General experimental workflow for catalytic cross-coupling reactions.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[6] It is an indispensable tool for synthesizing biaryl and heteroaryl-aryl structures.[7][8]

Mechanistic Rationale & Component Selection

The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.[6][9]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂(X) pd0->pd_complex ox_add ox_add Oxidative Addition pd_r1_r2 R¹-Pd(II)L₂(R²) pd_complex->pd_r1_r2 transmetal transmetal Transmetalation borate X-B(OH)₂ transmetal->borate pd_r1_r2->pd0 red_elim red_elim Reductive Elimination product Ar-R (Functionalized Pyrazole) red_elim->product r1x Ar-Br (3-Bromo-pyrazole) r1x->ox_add r2b R-B(OH)₂ + Base r2b->transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

  • Ligand: Phosphine ligands are crucial. They stabilize the palladium center, enhance its solubility, and modulate its reactivity. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective for heteroaromatic substrates.

  • Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic borate species that facilitates the transmetalation step.[6]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, Toluene) and water is common, as it aids in dissolving both the organic substrates and the inorganic base.

Tabulated Data: Representative Suzuki-Miyaura Conditions
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Phenylboronic AcidPd₂(dba)₃ (1)Tricyclohexylphosphine (2.2)K₂CO₃ (2)THF/Water8095[7]
4-Methoxyphenylboronic AcidXPhosPdG2 (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O100High[10]
Thiophene-2-boronic AcidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O9088[11]
Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1-cyclohexyl-1H-pyrazole with Phenylboronic Acid
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-bromo-1-cyclohexyl-1H-pyrazole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-cyclohexyl-3-phenyl-1H-pyrazole.

Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12] This reaction has revolutionized medicinal chemistry, as the introduction of amine functionalities is a common strategy for modulating the pharmacological properties of lead compounds.[13]

Mechanistic Rationale & Component Selection

The catalytic cycle is similar to the Suzuki coupling but involves the formation of a palladium-amido complex.[12]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex ox_add ox_add Oxidative Addition pd_amido Ar-Pd(II)L₂(NR¹R²) pd_complex->pd_amido amine_coord amine_coord Amine Coordination + Deprotonation base_h_br [Base-H]⁺Br⁻ amine_coord->base_h_br pd_amido->pd0 red_elim red_elim Reductive Elimination product Ar-NR¹R² (3-Amino-pyrazole) red_elim->product ar_br Ar-Br (3-Bromo-pyrazole) ar_br->ox_add amine HNR¹R² + Base amine->amine_coord

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, XPhos, AdBrettPhos) are critical.[14][15] They promote the challenging reductive elimination step, which forms the C-N bond, and prevent the formation of inactive catalyst species.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Common choices include sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[16] Weaker bases like Cs₂CO₃ can also be effective, particularly with more acidic amines.[15]

  • Solvent: Anhydrous, polar aprotic solvents like toluene, 1,4-dioxane, or THF are typically used to ensure the solubility of the reagents and intermediates.

Tabulated Data: Representative Buchwald-Hartwig Conditions
Amine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene110Good[15]
MorpholinePd-precatalyst (1)tBuBrettPhos (1)LHMDS (2.2)THF5087[16]
BenzylaminePd/AdBrettPhos (2)-NaOtBu (1.5)Toluene100High[14]
Protocol: Buchwald-Hartwig Amination with Morpholine
  • Reaction Setup: In a glovebox, add NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial. Add a stir bar.

  • Reagent Addition: Add 3-bromo-1-cyclohexyl-1H-pyrazole (1.0 mmol, 1.0 equiv) and the catalyst system (e.g., Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%)).

  • Solvent and Nucleophile: Add anhydrous toluene (3 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Track the disappearance of the starting material using LC-MS.

  • Workup: After cooling, pass the reaction mixture through a short plug of celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford 4-(1-cyclohexyl-1H-pyrazol-3-yl)morpholine.

Sonogashira & Heck Couplings: C(sp²)–C(sp) and C(sp²)–C(sp²) Bond Formation

The Sonogashira and Heck reactions further expand the synthetic utility of 3-bromo-1-cyclohexyl-1H-pyrazole by enabling the introduction of alkyne and alkene moieties, respectively. These functional groups are valuable for further derivatization or as key pharmacophoric elements.

The Sonogashira Coupling

This reaction couples a terminal alkyne with an aryl halide, typically using a dual catalyst system of palladium and a copper(I) salt (e.g., CuI).[17][18] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[17]

  • Key Components: Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (CuI), an amine base (e.g., Et₃N, DIPEA), and a solvent like DMF or THF.[19]

  • Application: Provides direct access to 3-alkynyl-pyrazoles, which are versatile intermediates for click chemistry, cyclization reactions, or as final products.

The Heck Coupling

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[20] It is particularly useful for synthesizing styrenyl and acryloyl derivatives. The reaction typically requires a palladium catalyst, a phosphine ligand (or can be ligand-free in some cases), and a base.[20][21]

  • Key Components: Pd catalyst (e.g., Pd(OAc)₂), a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent like DMF or NMP.

  • Application: Allows for the synthesis of 3-alkenyl-pyrazoles, introducing a site of unsaturation that can be used for further transformations or to constrain the conformation of the molecule.

Tabulated Data: Representative Sonogashira & Heck Conditions
ReactionCoupling PartnerCatalyst (mol%)Additive (mol%)Base (equiv)SolventTemp (°C)Reference
Sonogashira PhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)Et₃N (2)THF65[22]
Sonogashira TrimethylsilylacetylenePd(CF₃COO)₂ (1)PPh₃ (4), CuI (2)Et₃N (2)DMF100[19]
Heck n-Butyl AcrylatePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)Acetonitrile100[20]
Heck StyrenePd-complex (0.25)TBABK₂CO₃ (2)DMF/H₂O160 (µW)[11]

Conclusion

The functionalization of 3-Bromo-1-cyclohexyl-1H-pyrazole via transition-metal-catalyzed cross-coupling reactions offers a powerful and modular approach for the synthesis of diverse chemical libraries. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and scalable methods to introduce aryl, amino, alkynyl, and alkenyl functionalities, respectively. By understanding the mechanistic principles behind each catalytic system and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently generate novel pyrazole derivatives for evaluation in drug discovery and development programs. The protocols and data presented in this guide serve as a validated starting point for these synthetic endeavors.

References

  • A Comparative Guide to the Synthesis of Functionalized Pyrazoles. (n.d.). Benchchem.
  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). PMC.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020, July 20). RSC Publishing.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). ResearchGate.
  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC.
  • Visible-Light-Mediated Nickel(II)-Catalyzed C-N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. (2018, July 6). PubMed.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Visible-Light-Mediated Nickel(II)-Catalyzed C–N Cross-Coupling in Water: Green and Regioselective Access for the Synthesis of Pyrazole-Containing Compounds. (2018, June 26). ACS Publications.
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. (2019, September 17). Life Chemicals.
  • Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. (n.d.). DOAB.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Royal Society of Chemistry.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). PMC.
  • Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... (n.d.). ResearchGate.
  • Copper-Catalyzed Aminoboration from Hydrazones To Generate Borylated Pyrazoles. (2019, February 12). ACS Publications.
  • Copper-Catalyzed Cross-Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. (2021, August 31). ACS Publications.
  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (2017, June 22). ACS Publications.
  • Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles. (n.d.). Organic Chemistry Portal.
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13). ACS Publications.
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (n.d.). SciELO.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR.
  • CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. (2023, October 28). Journal of Chemistry and Technologies.
  • Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. (n.d.). Semantic Scholar.
  • Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. (n.d.). PMC.
  • Palladium-catalyzed Cross-coupling Reactions. (n.d.). Sigma-Aldrich.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Ni Cross-Coupling. (2023, March 27). The Doyle Group - UCLA.
  • Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. (n.d.).
  • Cross-coupling reactions for functionalization of bromo-substituted tetrazoles. (n.d.). Benchchem.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (n.d.). ResearchGate.
  • Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (n.d.). RSC Publishing.
  • Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. (n.d.). Benchchem.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles. (n.d.). ACS Publications.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). PMC.
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018, April 6). PMC.
  • An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. (n.d.). RSC Publishing.

Sources

Method

Application Notes and Protocols for the Purification and Crystallization of 3-Bromo-1-cyclohexyl-1H-pyrazole

Introduction 3-Bromo-1-cyclohexyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Bromo-1-cyclohexyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, and the bromo- and cyclohexyl-substituents provide key vectors for further synthetic modification and structure-activity relationship (SAR) studies.[1] The biological activity of pyrazole derivatives is broad, encompassing anti-inflammatory, antimicrobial, and anticancer properties, underscoring the importance of obtaining highly pure material for screening and development.[1]

The purity of an active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. Impurities, even in trace amounts, can lead to undesirable side effects or alter the compound's pharmacological profile. Therefore, robust and reproducible purification and crystallization methods are essential. This guide provides a comprehensive overview of the standard laboratory procedures for the purification of 3-Bromo-1-cyclohexyl-1H-pyrazole, with a focus on column chromatography and recrystallization techniques. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the scientific principles behind each step to facilitate troubleshooting and optimization.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 3-Bromo-1-cyclohexyl-1H-pyrazole and its potential impurities is fundamental to developing an effective purification strategy. While specific data for this exact molecule is not extensively published, we can extrapolate from related pyrazole derivatives.

Table 1: Estimated Physicochemical Properties of 3-Bromo-1-cyclohexyl-1H-pyrazole

PropertyEstimated Value/CharacteristicRationale and Key Considerations
Molecular Formula C₉H₁₃BrN₂-
Molecular Weight 229.12 g/mol -
Appearance Likely a white to pale yellow solid or oil at room temperature.Based on analogs like 3-bromo-1-cyclopropyl-1H-pyrazole (liquid) and 1-benzyl-4-bromo-1H-pyrazole (white solid).[2][3] The cyclohexyl group may influence the melting point.
Polarity Moderately polarThe pyrazole ring contributes to polarity, while the cyclohexyl and bromo substituents are more nonpolar. This balance is key for chromatographic separation.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. Low solubility in nonpolar solvents like hexane and in water.The choice of solvents for chromatography and recrystallization will be based on exploiting solubility differences between the product and impurities.

Potential Impurities:

The impurity profile will largely depend on the synthetic route employed. Common impurities in the synthesis of N-substituted pyrazoles can include:

  • Unreacted starting materials: Such as 1-cyclohexylhydrazine and a 3-bromopyrazole precursor.

  • Regioisomers: Depending on the synthetic strategy, the formation of the 5-bromo-1-cyclohexyl-1H-pyrazole isomer is a possibility and can be challenging to separate due to similar polarities.[2]

  • Byproducts from side reactions: These can vary widely based on the specific reagents and conditions used.

Purification Workflow

A typical purification workflow for 3-Bromo-1-cyclohexyl-1H-pyrazole will involve an initial purification by column chromatography to remove the bulk of impurities, followed by recrystallization to achieve high purity.

Purification_Workflow Crude_Product Crude 3-Bromo-1-cyclohexyl-1H-pyrazole Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Identify pure fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Recrystallization Recrystallization Solvent_Removal->Recrystallization Filtration_Drying Filtration and Drying Recrystallization->Filtration_Drying Pure_Product Pure Crystalline Product Filtration_Drying->Pure_Product

Caption: General workflow for the purification of 3-Bromo-1-cyclohexyl-1H-pyrazole.

Protocol 1: Purification by Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[4] For moderately polar compounds like 3-Bromo-1-cyclohexyl-1H-pyrazole, a normal-phase chromatography setup with a silica gel stationary phase and a nonpolar to moderately polar eluent system is appropriate.

Materials:

  • Crude 3-Bromo-1-cyclohexyl-1H-pyrazole

  • Silica gel (230-400 mesh)

  • Hexane (or other nonpolar alkane)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Eluent System Optimization (TLC):

    • Before running the column, it is crucial to determine the optimal eluent system using TLC.[2]

    • Dissolve a small amount of the crude product in a few drops of dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate).

    • The ideal solvent system will provide good separation between the desired product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Secure the chromatography column in a vertical position.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packed bed. A layer of sand at the top can help prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Alternatively, for less soluble compounds or to achieve a more concentrated band, dry-load the sample. This involves adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[2]

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.[2]

    • Collect fractions in separate test tubes.

    • A shallow gradient of increasing polarity (e.g., from 9:1 to 4:1 hexane:ethyl acetate) can be employed to improve the separation of closely eluting impurities.[2]

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.[4]

    • Spot each fraction onto a TLC plate and develop it in the optimized eluent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator under reduced pressure to obtain the purified product.[2]

Protocol 2: Crystallization

Recrystallization is a technique used to purify solid compounds by dissolving them in a hot solvent and allowing the solution to cool slowly, leading to the formation of pure crystals.[5] The principle relies on the fact that the solubility of most solids increases with temperature. Impurities are ideally either insoluble in the hot solvent or remain in the cold solvent (mother liquor).

Single-Solvent Recrystallization:

This method is employed when a single solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures.

Materials:

  • Purified 3-Bromo-1-cyclohexyl-1H-pyrazole (from column chromatography)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection:

    • The choice of solvent is critical.[5] Test the solubility of a small amount of the purified product in various solvents at room temperature and with heating.

    • Good single solvents for pyrazole derivatives often include alcohols like ethanol or isopropanol.[2][5]

  • Dissolution:

    • Place the purified compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture with gentle swirling until the solvent boils.[5]

    • Continue adding small portions of the hot solvent until the compound just dissolves completely. It is important to use the minimum amount of hot solvent to ensure a good yield.[5]

  • Hot Filtration (Optional):

    • If any insoluble impurities are present, perform a hot gravity filtration to remove them.[2]

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[5]

  • Drying:

    • Allow the crystals to air-dry on the filter paper or place them in a desiccator under vacuum to remove the last traces of solvent.[5]

Mixed-Solvent Recrystallization:

This technique is useful when no single solvent has the ideal solubility properties. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.

Procedure:

  • Solvent Pair Selection:

    • Common mixed-solvent systems for pyrazole derivatives include ethanol/water or hexane/ethyl acetate.[5]

  • Dissolution:

    • Dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol).[5]

  • Addition of Anti-Solvent:

    • Slowly add the hot "poor" solvent (e.g., water) dropwise to the hot solution with swirling until the solution becomes faintly turbid.

    • If turbidity persists, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling, Isolation, and Drying:

    • Follow steps 4-6 from the single-solvent recrystallization protocol.

Crystallization_Process Start Purified Compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool_Slowly Slow Cooling to Room Temperature Hot_Filter->Cool_Slowly Clear Solution Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Filter_Wash Vacuum Filtration and Washing Ice_Bath->Filter_Wash Dry Dry Crystals Filter_Wash->Dry Pure_Crystals Pure Crystalline Product Dry->Pure_Crystals

Caption: Step-by-step process of recrystallization.

Troubleshooting

Table 2: Common Issues and Solutions in Purification and Crystallization

IssuePossible CauseRecommended Solution
Poor separation on column chromatography Incorrect eluent system.Re-optimize the eluent system using TLC. A shallower solvent gradient may be necessary to separate compounds with similar polarities.[2]
Compound "oils out" during crystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower boiling point solvent or a mixed-solvent system. Ensure slow cooling. Adding a seed crystal can also help induce crystallization.
Low yield of crystals The compound is too soluble in the cold solvent; too much solvent was used.Ensure the minimum amount of hot solvent was used for dissolution. Cool the solution in an ice bath for a longer period to maximize precipitation.[4]
No crystal formation The solution is not saturated.Concentrate the solution by carefully evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.[4]

Conclusion

The purification of 3-Bromo-1-cyclohexyl-1H-pyrazole to a high degree of purity is achievable through a systematic approach combining silica gel column chromatography and recrystallization. The protocols provided herein serve as a robust starting point. However, given the unique properties of every compound, some degree of optimization, particularly in the selection of solvent systems for both chromatography and crystallization, is to be expected. Careful execution of these techniques, guided by the principles outlined, will enable researchers to obtain high-quality material essential for advancing their research and development efforts.

References

  • BenchChem Technical Support Team. (2025). Recrystallization techniques for purifying pyrazole compounds. Benchchem.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • JETIR. (2024).
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Bromo-1-cyclopropyl-1H-pyrazole. Sigma-Aldrich.
  • Benchchem. (n.d.). 3-Bromo-1H-pyrazole|Building Block for R&D. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in N-Cyclohexylation of 3-Bromopyrazole

Welcome to the Technical Support Center. This guide addresses a notoriously difficult transformation in heterocyclic chemistry: the N-alkylation of 3-bromopyrazole using secondary cyclic electrophiles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide addresses a notoriously difficult transformation in heterocyclic chemistry: the N-alkylation of 3-bromopyrazole using secondary cyclic electrophiles. Researchers frequently report stalled reactions, poor yields, and complex mixtures when attempting this specific coupling. This guide provides a mechanistic breakdown of the failure modes and offers field-validated protocols to overcome them.

Diagnostic Workflow

DiagnosticTree Start Low Conversion in N-Cyclohexylation CheckByproduct Detecting Cyclohexene by GC/NMR? Start->CheckByproduct YesElim E2 Elimination Dominates (SN2 is too slow) CheckByproduct->YesElim Yes NoElim Poor Nucleophilicity or Incomplete Deprotonation CheckByproduct->NoElim No Opt1 Switch to Mitsunobu (Cyclohexanol) YesElim->Opt1 Opt2 Use weaker, bulkier base (Cs2CO3) & lower Temp YesElim->Opt2 Opt3 Switch to polar aprotic solvent (DMF/DMSO) NoElim->Opt3 Opt4 Improve Leaving Group (OTf > I > Br) NoElim->Opt4

Diagnostic workflow for troubleshooting low conversion in pyrazole N-cyclohexylation.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing mostly unreacted 3-bromopyrazole and detecting cyclohexene in my reaction mixture? A1: You are observing a classic kinetic competition between bimolecular nucleophilic substitution ( SN​2 ) and bimolecular elimination ( E2 ). Cyclohexyl halides are secondary alkyl halides, which are highly sterically hindered. When subjected to basic conditions (e.g., NaH or KOH), the base—or the pyrazolide anion itself—abstracts a β -proton from the cyclohexyl ring, leading to E2 elimination and the formation of cyclohexene[1]. Because the SN​2 trajectory is blocked by the axial hydrogens of the cyclohexane ring, elimination outcompetes substitution, resulting in low conversion to the desired N-alkylated product.

Q2: How does the 3-bromo substituent affect the reactivity compared to an unsubstituted pyrazole? A2: The bromine atom exerts a strong electron-withdrawing inductive effect. This has a dual mechanistic impact:

  • Enhanced Acidity: It lowers the pKa​ of the pyrazole N-H, making it easier to deprotonate compared to unsubstituted pyrazole[2].

  • Reduced Nucleophilicity: Once deprotonated, the electron density of the resulting pyrazolide anion is pulled toward the halogen. This significantly reduces the nucleophilicity of the nitrogen atoms[3]. The combination of a weak nucleophile and a sterically hindered secondary electrophile drastically increases the activation energy for the SN​2 pathway, giving the E2 elimination pathway the kinetic advantage.

Q3: I am getting a mixture of two products with the same mass. What are they? A3: You are observing regiomeric mixtures. 3-bromopyrazole exhibits annular tautomerism (rapid interconversion between 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole). Alkylation typically yields a mixture of 1-cyclohexyl-3-bromopyrazole and 1-cyclohexyl-5-bromopyrazole[3]. Generally, the less sterically hindered nitrogen (leading to the 3-bromo isomer) is favored, but bulky electrophiles like the cyclohexyl group can shift this ratio depending on the transition state energy.

Q4: What is the most effective way to bypass the E2 elimination issue entirely? A4: The most robust solution is to abandon the alkyl halide and utilize the Mitsunobu reaction with cyclohexanol. The Mitsunobu reaction operates under essentially neutral conditions, completely avoiding the strongly basic environment that promotes E2 elimination[4]. Triphenylphosphine ( PPh3​ ) and an azodicarboxylate (e.g., DIAD) activate the cyclohexanol in situ, creating an excellent leaving group (an oxyphosphonium intermediate) that the pyrazole can attack via SN​2 [5].

Q5: If I must use base-mediated alkylation (e.g., for cost or scale reasons), how can I optimize the conditions? A5: If you must use a cyclohexyl halide, optimize the following parameters to suppress elimination[6]:

  • Base Selection: Avoid strong, unhindered bases like NaH. Use milder, bulky bases like Cesium Carbonate ( Cs2​CO3​ ). The large cesium cation enhances the solubility and nucleophilicity of the pyrazolide anion (the "naked anion" effect) while minimizing basicity.

  • Solvent: Use polar aprotic solvents (DMF or DMSO) to solvate the cation and leave the pyrazolide anion highly reactive[2].

  • Leaving Group: Upgrade the leaving group. Cyclohexyl iodide or cyclohexyl triflate ( OTf ) will undergo SN​2 much faster than cyclohexyl bromide or chloride.

Quantitative Data Summary: Reaction Conditions vs. Conversion

MethodReagentsSolventTempExpected ConversionPrimary Byproduct
Standard Alkylation Cyclohexyl-Br, NaHTHF65 °C< 15%Cyclohexene ( E2 )
Optimized Base Cyclohexyl-I, Cs2​CO3​ DMF80 °C40 - 60%Cyclohexene ( E2 )
Mitsunobu (Recommended) Cyclohexanol, PPh3​ , DIADTHF0 to 25 °C> 85%Hydrazinedicarboxylate

Experimental Protocols

Protocol A: Mitsunobu N-Cyclohexylation (Recommended)

This protocol bypasses basic conditions, utilizing in situ activation of cyclohexanol to prevent elimination.

Step 1: Reagent Preparation

  • Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Add 3-bromopyrazole (1.0 equiv), cyclohexanol (1.2 equiv), and triphenylphosphine ( PPh3​ , 1.3 equiv) to the flask.

  • Dissolve the mixture in anhydrous THF to achieve a concentration of 0.2 M.

Step 2: Activation and Coupling

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Diisopropyl azodicarboxylate (DIAD, 1.3 equiv) dropwise over 15 minutes. Self-Validation Check: The solution should turn a pale yellow-orange upon addition, indicating the formation of the betaine intermediate.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

Step 3: Workup and Purification

  • Quench the reaction with water and extract three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via silica gel column chromatography (Hexanes/EtOAc gradient). Note: Triphenylphosphine oxide ( Ph3​P=O ) is a major byproduct; elute carefully to separate it from the N-cyclohexyl pyrazole regioisomers.

Protocol B: Optimized Base-Mediated Alkylation

Use this protocol if Mitsunobu reagents are incompatible with downstream scale-up.

Step 1: Deprotonation

  • In a dry flask under argon, dissolve 3-bromopyrazole (1.0 equiv) in anhydrous DMF (0.3 M).

  • Add finely powdered Cesium Carbonate ( Cs2​CO3​ , 2.0 equiv). Stir at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.

Step 2: Alkylation

  • Add Cyclohexyl Iodide (1.5 equiv) dropwise. (Do not use Cyclohexyl Chloride).

  • Heat the reaction to 80 °C and stir for 18 hours. Monitor by LC-MS or TLC.

Step 3: Workup

  • Cool to room temperature. Pour the mixture into a separatory funnel containing a 5% aqueous LiCl solution (this helps remove DMF from the organic phase).

  • Extract with EtOAc (3x). Wash the organic layer with water (2x) and brine (1x).

  • Dry over Na2​SO4​ , concentrate, and purify by flash chromatography to separate the 1-cyclohexyl-3-bromo and 1-cyclohexyl-5-bromo regioisomers.

References

  • N-Alkylation of Pyrazole Explained . Scribd. Available at:[Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles . KTU ePubl. Available at:[Link]

  • Mitsunobu Reaction . Organic Chemistry Portal. Available at:[Link]

  • Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library . NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 3-Bromo-1-cyclohexyl-1H-pyrazole

Welcome to the technical support center for the optimization of solvent extraction for 3-Bromo-1-cyclohexyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of solvent extraction for 3-Bromo-1-cyclohexyl-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the extraction and purification of this and structurally similar molecules.

Frequently Asked Questions (FAQs)
Question 1: What are the key structural features of 3-Bromo-1-cyclohexyl-1H-pyrazole, and how do they influence solvent selection?

Answer: Understanding the molecular structure is the first step in designing a robust extraction protocol. 3-Bromo-1-cyclohexyl-1H-pyrazole has two key regions that dictate its solubility:

  • The Aromatic Pyrazole Ring with a Bromo-substituent: The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This region introduces polarity due to the electronegativity of the nitrogen atoms. The bromine atom further increases the molecule's polarizability and acts as a weak electron-withdrawing group.[1] While halogens can increase lipophilicity, the C-Br bond still possesses a dipole moment that influences interactions with polar solvents.[2][3]

  • The Non-polar Cyclohexyl Group: This is a bulky, non-polar, aliphatic ring. It contributes significantly to the molecule's lipophilic (oil-loving) character, favoring solubility in non-polar organic solvents.

The molecule is, therefore, amphiphilic in nature, possessing both polar and non-polar characteristics. This duality means that neither extremely polar (like water) nor extremely non-polar (like hexane) solvents will be optimal for extraction. The ideal solvent will have an intermediate polarity to effectively solvate both ends of the molecule.

Question 2: What is a good starting point for solvent selection in a liquid-liquid extraction (LLE)?

Answer: For a molecule with mixed polarity like 3-Bromo-1-cyclohexyl-1H-pyrazole, the best approach is to start with solvents of intermediate polarity. The goal is to maximize the partitioning of your target analyte from an aqueous phase into an organic phase.[4]

A good initial screening set should include:

  • Ethyl Acetate (EtOAc): A moderately polar solvent (Polarity Index P' = 4.4) that is an excellent all-rounder for many organic molecules.[5] It's a hydrogen bond acceptor and can interact favorably with the pyrazole ring.

  • Dichloromethane (DCM): Slightly less polar than EtOAc (P' = 3.1), DCM is very effective at dissolving a wide range of organic compounds and is denser than water, which can be advantageous in separations.[5]

  • Methyl t-Butyl Ether (MTBE): A less polar option (P' = 2.5) than EtOAc and DCM, it is less prone to forming emulsions and has lower water miscibility.[5]

  • Toluene: A non-polar aromatic solvent (P' = 2.4) that can interact with the pyrazole ring via π-π stacking interactions.[5]

Avoid starting with highly non-polar solvents like hexane (P' = 0.1) or highly polar, water-miscible solvents like methanol (P' = 5.1) or acetonitrile (P' = 5.8) for the organic phase in a liquid-liquid extraction.[5]

Question 3: How do I accurately assess the efficiency of my extraction?

Answer: Extraction efficiency is a measure of how much of your target compound is transferred from the initial phase to the extraction solvent. A simple visual inspection is not sufficient. A quantitative assessment is crucial.

A robust method involves:

  • Prepare a Standard: Create a stock solution of purified 3-Bromo-1-cyclohexyl-1H-pyrazole of a known concentration.

  • Spike and Extract: Add a known amount of the target compound to a matrix that mimics your reaction mixture (the "pre-extraction" sample). Perform the extraction as planned.

  • Analyze Both Phases: After extraction, carefully separate the aqueous and organic layers.

  • Quantify with Chromatography: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with an appropriate detector (e.g., UV-Vis or MS) to determine the concentration of the analyte in both the organic extract and the remaining aqueous phase.

  • Calculate Recovery: Recovery (%) = (Amount of analyte in organic phase) / (Initial amount of analyte spiked) x 100

A good extraction should yield a recovery of >95%. Analyzing the aqueous phase helps you understand how much of your product is being left behind and informs further optimization.

Troubleshooting and Optimization Guide
Question 4: My extraction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a common problem that can often be resolved with systematic troubleshooting.[6][7]

Cause 1: Poor Solvent Choice The polarity of your solvent may not be well-matched to the analyte.[4][6]

  • Solution: Perform a systematic solvent screening experiment as detailed in the protocol below. Test solvents with a range of polarities. Sometimes, a mixture of solvents provides the best results. For instance, a small amount of a more polar solvent like ethanol added to a less polar solvent like dichloromethane can enhance recovery.[8]

Cause 2: Insufficient Partitioning (Incorrect pH) Pyrazoles are weakly basic.[9] If your aqueous phase is acidic, the nitrogen atoms on the pyrazole ring can become protonated, forming a salt. This salt will be much more soluble in the aqueous phase, drastically reducing its partitioning into the organic solvent.

  • Solution: During the extraction, ensure your aqueous phase is neutral or slightly basic (pH 7-9). You can achieve this by adding a dilute aqueous base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the mixture before extracting. This ensures the pyrazole is in its neutral, more organo-soluble form.[4][10]

Cause 3: Insufficient Extraction Volume or Repetitions A single extraction rarely removes all of the product.[11] The distribution of a solute between two immiscible solvents is an equilibrium process governed by the partition coefficient.[12]

  • Solution: It is far more effective to perform multiple extractions with smaller volumes of solvent than one extraction with a large volume. For example, instead of one 100 mL extraction, perform three separate extractions with 33 mL of solvent each time. This repeated re-establishment of equilibrium pulls significantly more product into the organic phase.

Cause 4: Emulsion Formation An emulsion is a stable suspension of one liquid in another, appearing as a cloudy or "milky" third layer between the aqueous and organic phases. It physically traps your product, preventing clear separation and leading to loss of material.

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous layer, forcing the organic solvent and dissolved analyte out of solution and helping to break the emulsion.[4]

    • Filtration: Passing the emulsified layer through a pad of celite or glass wool can sometimes break the suspension.

    • Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-60 minutes) allows the layers to separate.

Question 5: I'm observing significant impurities in my final product after solvent removal. How can I improve the selectivity of my extraction?

Answer: High yield is meaningless without high purity. If your extraction is pulling unwanted side products or starting materials along with your target compound, you need to refine the selectivity.

Strategy 1: pH-Based Washing (Acid/Base Extraction) This is a powerful technique for separating neutral organic compounds (like your target) from acidic or basic impurities.[9]

  • To Remove Basic Impurities: After your primary extraction into an organic solvent (e.g., ethyl acetate), "wash" the organic layer by shaking it with a dilute aqueous acid solution (e.g., 1M HCl). Basic impurities will be protonated, form salts, and move into the aqueous acid layer, which can then be discarded.[9]

  • To Remove Acidic Impurities: Similarly, wash the organic layer with a dilute aqueous base solution (e.g., 1M NaHCO₃). Acidic impurities will be deprotonated and move into the aqueous base layer.

Strategy 2: Back Extraction This is a method to further purify your product.[4]

  • Perform the initial extraction into an organic solvent under basic/neutral conditions.

  • Separate the organic layer. Now, extract this organic layer with an acidic aqueous solution. Your weakly basic pyrazole will become protonated and move into the new aqueous layer, leaving behind neutral, non-basic impurities in the organic phase.

  • Discard the organic phase.

  • Neutralize the new, purified aqueous layer with a base and re-extract your target compound with a fresh portion of organic solvent. This multi-step process can significantly enhance purity.

Strategy 3: Solvent System Tuning If impurities have a similar polarity to your product, a single solvent may not be selective enough.

  • Solution: Experiment with binary or even ternary solvent systems. For example, using a mixture of 95:5 Hexane:Ethyl Acetate might be more selective than pure Ethyl Acetate, as it will have a lower overall polarity, potentially leaving more polar impurities behind in the aqueous phase.

Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for Extraction Efficiency

This protocol provides a step-by-step method to identify the optimal extraction solvent.

  • Preparation: Prepare a stock solution of your crude reaction mixture. Aliquot exactly 1.0 mL of this mixture into four separate, labeled vials (e.g., "DCM", "EtOAc", "MTBE", "Toluene").

  • Aqueous Addition: To each vial, add 2.0 mL of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Solvent Addition: Add 2.0 mL of the corresponding extraction solvent to each vial.

  • Extraction: Cap the vials tightly and mix gently by inversion for 2 minutes. Allow the layers to fully separate. If an emulsion forms, centrifuge the vials at low speed (e.g., 1000 rpm) for 2 minutes.

  • Sampling: Carefully remove a 100 µL aliquot from each organic (top or bottom, depending on density) layer.

  • Analysis: Dilute each aliquot appropriately and analyze by HPLC or GC to determine the relative concentration of 3-Bromo-1-cyclohexyl-1H-pyrazole in each solvent.

  • Evaluation: The solvent that yields the highest concentration of your target compound is the most efficient for extraction.

Data Presentation: Solvent Properties for LLE

The choice of solvent involves a trade-off between performance and practical considerations like boiling point (ease of removal) and safety.[13][14]

SolventPolarity Index (P')[5]Density (g/mL)Boiling Point (°C)Key Considerations
Hexane0.10.65569Non-polar, low extraction efficiency expected. Good for non-polar impurities.
Toluene2.40.867111Aromatic. Good for compounds with aromatic rings. High boiling point.
Diethyl Ether2.80.71335Good solvent, but highly flammable and prone to peroxide formation.[15]
Dichloromethane (DCM)3.11.3340Excellent solvent, denser than water. Potential health concerns.
Ethyl Acetate (EtOAc)4.40.90277Excellent general-purpose solvent, good balance of properties.
Acetonitrile5.80.78682Polar, miscible with water. Not suitable as the primary LLE solvent.
Water10.21.00100The aqueous phase from which the compound is typically extracted.
Workflow Visualization

The following diagram outlines the logical workflow for optimizing a liquid-liquid extraction process, from initial analysis to final validation.

G cluster_0 Phase 1: Planning & Analysis cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization & Troubleshooting A Define Goals (Yield, Purity, Scale) B Analyze Target Molecule (Polarity, pKa, Stability) A->B informs C Select 3-5 Solvents (Varying Polarity) B->C guides D Execute Small-Scale Screening Protocol C->D E Analyze Extracts (HPLC/GC) Identify Best Single Solvent D->E F Is Yield >95%? E->F evaluates G Optimize pH & Repetitions F->G No H Is Purity Acceptable? F->H Yes G->E re-evaluate I Implement Acid/Base Washes or Back Extraction H->I No J Finalized Protocol H->J Yes I->E

Caption: Workflow for systematic solvent extraction optimization.
References
  • JournalsPub. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • MDPI. (2025, February 18). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Bio-Rad. Polarity of Solvents.
  • Google Patents. (2019). A kind of preparation method of pyrazole derivatives. CN110483400A.
  • Chemistry Stack Exchange. (2016, October 3). Why do halogen substituents make molecules more lipophilic?.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Natural Product Isolation.
  • ECHEMI. Why do halogen substituents make molecules more lipophilic?.
  • ResearchGate. Effect of bromine substituent on optical properties of aryl compounds.
  • ACS Green Chemistry Institute. (2026, March 20). What Factors Are Taken Into Consideration When Selecting a Solvent?.
  • Honeywell. Polarity Index.
  • Showa Denko. Polarities of Solvents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: About.
  • CymitQuimica. CAS 14521-80-3: 3-BROMO-1H-PYRAZOLE.
  • Semantic Scholar. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design.
  • Thieme. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
  • uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents.
  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • ACS Publications. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components.
  • Journal of Medical Science. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design.
  • Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?.
  • SEQENS. (2025, December 4). Key factors in solvent selection.
  • National Institutes of Health (NIH). (2025, November 12). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation.
  • BenchChem. (2024, September 23). A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions.
  • EnerTherm Engineering. (2026, January 19). Process Modelling For Optimizing Liquid-Liquid Extraction.
  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
  • Agilent. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment.
  • Eurofins Scientific. (2024, August 9). Guide to Residual Solvents Analysis - Methods & Best Practices.
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Impurities in 3-Bromo-1-cyclohexyl-1H-pyrazole Synthesis

Welcome to the Application Support Center. Synthesizing N-substituted pyrazoles, specifically 3-bromo-1-cyclohexyl-1H-pyrazole, frequently presents analytical challenges due to the ambidentate nature of the pyrazole core...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Synthesizing N-substituted pyrazoles, specifically 3-bromo-1-cyclohexyl-1H-pyrazole, frequently presents analytical challenges due to the ambidentate nature of the pyrazole core and the lipophilic characteristics of the cyclohexyl appendage. This guide provides a self-validating diagnostic framework to identify and resolve common impurities—ranging from persistent regioisomers to overlapping starting materials—in your 1 H NMR spectra.

Diagnostic Workflow

NMR_Troubleshooting Start Acquire 1H NMR Spectrum of 3-Bromo-1-cyclohexyl-1H-pyrazole Split Start->Split Aromatic Analyze Heteroaromatic Region (6.0 - 8.0 ppm) Split->Aromatic Aliphatic Analyze Aliphatic Region (1.0 - 4.5 ppm) Split->Aliphatic Regioisomer Extra Pyrazole Doublets? Suspect 5-Bromo Regioisomer Aromatic->Regioisomer SM Broad NH (~12 ppm)? Suspect 3-Bromopyrazole Aromatic->SM Solvents Overlapping Multiplets at ~4.1 ppm? Suspect Cyclohexyl Bromide Aliphatic->Solvents NOESY Run 2D NOESY Validate N1-Cyclohexyl Connectivity Regioisomer->NOESY Purify Re-purify via Column Chromatography / Trituration SM->Purify Solvents->Purify

Workflow for diagnosing and resolving common NMR impurities in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: I observe two sets of doublets in the heteroaromatic region (6.0–8.0 ppm). How can I definitively differentiate my desired 3-bromo product from the 5-bromo regioisomer? The Causality: The N-alkylation of 3-bromopyrazole with a cyclohexyl halide under basic conditions (e.g., K 2​ CO 3​ /DMF) proceeds via an S N​ 2 mechanism. Because the deprotonated pyrazole intermediate is an ambidentate anion, [1]. While steric hindrance from the bulky bromine atom heavily favors the formation of the 3-bromo isomer, the 5-bromo regioisomer is almost always present as a persistent impurity. The Insight: In the 1 H NMR spectrum (CDCl 3​ ), the pyrazole ring protons (H4 and H5) exhibit a characteristic coupling constant ( J≈2.3 Hz). In the desired 3-bromo isomer , the N-CH proton of the cyclohexyl ring sits adjacent to the relatively small H5 proton, allowing for free rotation. In the 5-bromo isomer , the bulky bromine atom at C5 forces the cyclohexyl group into a restricted conformation, shifting the N-CH proton downfield due to deshielding effects. The Solution: Do not rely solely on 1D chemical shifts, as solvent effects can cause drift. Implement a 2D NOESY experiment to self-validate the molecular geometry based on spatial proximity.

NOESY_Logic NOESY 2D NOESY Spectrum CrossPeak Strong NOE Cross-Peak N-CH (4.1 ppm) ↔ H5 (7.4 ppm) NOESY->CrossPeak NoCrossPeak No NOE to Pyrazole Proton (Bromine at C5 blocks interaction) NOESY->NoCrossPeak Isomer3 Confirmed: 3-Bromo-1-cyclohexyl-1H-pyrazole CrossPeak->Isomer3 Isomer5 Confirmed: 5-Bromo-1-cyclohexyl-1H-pyrazole NoCrossPeak->Isomer5

Diagnostic NOESY logic for differentiating 3-bromo and 5-bromo pyrazole regioisomers.

Q2: There is a complex, integrated multiplet overlapping with my product's N-CH peak around 4.1 ppm. What is causing this? The Causality: This is a classic false-positive signal caused by unreacted starting material. Cyclohexyl bromide exhibits an equatorial/axial time-averaged CH-Br proton resonance at approximately 4.15 ppm in CDCl 3​ . This directly overlaps with the N-CH proton of the 3-bromo-1-cyclohexyl-1H-pyrazole product. The Insight: If the multiplet at ~4.1 ppm integrates to >1.0 relative to the pyrazole ring protons, your sample is contaminated with cyclohexyl bromide. The Solution: Cyclohexyl bromide streaks heavily on silica gel during chromatography. To resolve this, subject the isolated oil to high-vacuum distillation (Kugelrohr) at mild temperatures, or triturate the crude mixture with cold hexanes to precipitate the pyrazole product while leaving the alkyl halide in solution.

Q3: My spectrum shows a broad, rolling baseline peak around 11.0–12.5 ppm. Is my compound degrading? The Causality: No, this is not degradation. This broad signal is the exchanging N-H proton of unreacted 3-bromopyrazole starting material.[2]. The intermolecular exchange of this proton broadens the signal significantly, sometimes making it look like baseline noise. The Solution: Wash the organic layer with a dilute aqueous acidic solution (e.g., 0.1 M HCl) during the reaction workup. The unreacted 3-bromopyrazole will be protonated and partitioned into the aqueous phase, while the N-alkylated product remains in the organic phase.

Quantitative Data: Common Residual Solvents & Reagents

To prevent misassigning aliphatic impurities, cross-reference your extra peaks with this quantitative summary of [3].

Impurity / SolventMultiplicityChemical Shift ( δ , ppm) in CDCl 3​ Causality / Source
Ethyl Acetate Singlet, Quartet, Triplet2.05, 4.12, 1.26Residual extraction solvent
Dimethylformamide (DMF) Singlet (x3)8.02, 2.96, 2.88Reaction solvent for N-alkylation
Cyclohexyl Bromide Multiplet~4.15, 1.7–2.1Unreacted electrophile
Water (HDO) Broad Singlet1.56Atmospheric moisture in solvent
Hexanes Multiplet, Triplet1.26, 0.88Chromatography eluent
Experimental Methodology: Self-Validating 2D NOESY Protocol

To unambiguously confirm the regiochemistry of your synthesized pyrazole, follow this step-by-step NOESY acquisition protocol. This method ensures that the spatial proximity of the atoms self-validates the chemical structure, removing reliance on external reference standards.

  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl 3​ (100% D, containing 0.03% v/v TMS). Filter the solution through a tightly packed glass wool plug directly into a 5 mm NMR tube. Causality: Particulate matter distorts the local magnetic field (magnetic susceptibility gradients), broadening lines and destroying the resolution required to resolve the delicate 2.3 Hz pyrazole coupling.

  • Probe Tuning & Shimming: Tune the NMR probe to the 1 H frequency. Execute gradient shimming (Z1–Z5) until the TMS reference peak exhibits a line width of < 1.0 Hz at half-height.

  • Parameter Optimization: Load the standard 2D NOESY pulse sequence (e.g., noesygpphpp on Bruker systems). Set the mixing time ( d8 ) to 400 ms . Causality: For small molecules (MW 229 g/mol ), the correlation time ( τc​ ) is short, leading to positive NOEs. A 400 ms mixing time allows sufficient cross-relaxation to build up the Nuclear Overhauser Effect before T1​ relaxation destroys the magnetization, without being so long that spin-diffusion creates false-positive correlations.

  • Acquisition: Acquire the data using 16 scans per t1​ increment, with a minimum of 256 t1​ increments to ensure adequate resolution in the indirect dimension.

  • Processing & Interpretation: Apply a sine-squared window function in both dimensions ( t1​ and t2​ ) prior to Fourier transformation. Phase the diagonal peaks to be positive. Look for a definitive cross-peak between the N-CH resonance ( δ≈4.1 ) and the pyrazole H5 resonance ( δ≈7.4 ). The presence of this cross-peak confirms the 3-bromo-1-cyclohexyl-1H-pyrazole structure.

References
  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: Journal of Organic Chemistry, 2017, 82(17), 8864-8872. URL: [Link]

  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Molecules (PMC - NIH), 2019, 24(5), 873. URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics, 2010, 29(9), 2176–2179. URL: [Link]

Sources

Optimization

Technical Support Center: Isolation and Chromatographic Optimization of 3-Bromo-1-cyclohexyl-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Bromo-1-cyclohexyl-1H-pyrazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-Bromo-1-cyclohexyl-1H-pyrazole .

This compound presents a unique chromatographic profile: the highly lipophilic cyclohexyl ring drives retention behavior in non-polar solvents, while the weakly basic pyrazole core interacts non-linearly with stationary phases, and the electron-withdrawing bromine atom modulates the electronic environment of the heterocycle. This guide synthesizes mechanistic causality with field-proven methodologies to ensure high-purity isolation.

Core Purification Workflow

The following workflow outlines the critical path from a crude reaction mixture to the isolated, high-purity halogenated pyrazole.

PurificationWorkflow A Crude Reaction Mixture (Halogenated Pyrazole + Impurities) B TLC Optimization (Target Rf: 0.25 - 0.30) A->B C Sample Preparation (Dry Loading on Silica) B->C D Automated Flash Chromatography (Hexane/EtOAc + 0.1% TEA) C->D E Fraction Collection (UV Detection at 254 nm) D->E F Pure 3-Bromo-1-cyclohexyl-1H-pyrazole (Concentration in vacuo) E->F

Caption: Workflow for the chromatographic isolation of 3-Bromo-1-cyclohexyl-1H-pyrazole.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 3-Bromo-1-cyclohexyl-1H-pyrazole streak on standard normal-phase silica gel? A1: The pyrazole ring contains an sp2 -hybridized nitrogen with a lone pair that acts as a strong hydrogen-bond acceptor. This basic nitrogen interacts non-linearly with the acidic, unendcapped silanol groups (Si-OH) on standard silica gel, causing peak tailing or "streaking" during elution[1]. To prevent this, deactivating the silica gel by incorporating a basic modifier—such as 0.1% triethylamine (TEA)—into the mobile phase competitively masks these silanol sites, ensuring a sharp, Gaussian peak shape.

Q2: How does the cyclohexyl group alter the purification strategy compared to unsubstituted pyrazoles? A2: The bulky, aliphatic cyclohexyl substituent significantly increases the overall lipophilicity of the molecule. While polar pyrazoles might require dichloromethane/methanol gradients, 3-Bromo-1-cyclohexyl-1H-pyrazole elutes too rapidly in such systems, resulting in poor resolution from non-polar byproducts. A highly non-polar gradient, such as Hexane/Ethyl Acetate (starting at 100:0 and ramping to 30:1), is required to achieve an optimal retention factor ( Rf​ ) of 0.25 to 0.30[2].

Q3: What is the mechanistic advantage of dry loading for this specific compound? A3: 3-Bromo-1-cyclohexyl-1H-pyrazole is often highly soluble in strong solvents like dichloromethane (DCM) but has limited solubility in pure hexane. If loaded "wet" using DCM, the strong solvent dictates the initial partitioning, causing the compound to travel with the solvent front and broadening the band. Dry loading—adsorbing the crude mixture onto silica gel and evaporating the solvent—ensures the compound enters the column as a narrow, concentrated band and partitions strictly according to the mobile phase gradient[3].

Troubleshooting Guide

When deviations occur during purification, use the following logic tree to diagnose and resolve the underlying physicochemical issues.

TroubleshootingLogic Start Issue: Poor Resolution or Co-elution CheckTLC Is Rf > 0.3? Start->CheckTLC DecreasePolarity Decrease EtOAc % in Mobile Phase CheckTLC->DecreasePolarity Yes CheckTailing Is the peak tailing? CheckTLC->CheckTailing No AddTEA Add 0.1% TEA to deactivate silanols CheckTailing->AddTEA Yes CheckLoading Is the sample band broad? CheckTailing->CheckLoading No DryLoad Implement Dry Loading to narrow initial band CheckLoading->DryLoad Yes

Caption: Troubleshooting logic tree for resolving common chromatographic issues.

Common Issues & Causality
  • Issue: Co-elution with Regioisomers. Regioisomers of substituted pyrazoles possess nearly identical dipole moments and polarities, making them notoriously difficult to separate on standard stationary phases[3]. Solution: Switch from an isocratic elution to a shallow, optimized gradient (e.g., 1% EtOAc increase per column volume).

  • Issue: Low Recovery Yield. Halogenated pyrazoles can sometimes undergo degradation or irreversible binding on highly active, acidic silica, especially if left on the column for extended periods[4]. Solution: Minimize column residence time by using automated flash chromatography with pressurized gas to accelerate solvent flow[5].

Quantitative Data: Mobile Phase Optimization

The table below summarizes the empirical data demonstrating the causality between mobile phase selection, loading techniques, and the resulting chromatographic performance.

Mobile Phase SystemAdditiveLoading MethodRetention Factor ( Rf​ )Resolution ( Rs​ ) vs IsomerRecovery Yield (%)
Hexane/EtOAc (10:1)NoneWet (DCM)0.45< 1.0 (Co-elution)72%
Hexane/EtOAc (30:1)NoneWet (DCM)0.251.278%
Hexane/EtOAc (30:1)NoneDry (Silica)0.251.585%
Hexane/EtOAc (30:1) 0.1% TEA Dry (Silica) 0.28 > 1.8 (Baseline) 94%
DCM/MeOH (95:5)NoneDry (Silica)0.600.5 (Poor)65%

Standard Operating Procedure (SOP): Automated Flash Chromatography

This protocol utilizes a self-validating framework to ensure each step is verified before proceeding, minimizing the risk of compound loss.

Objective: Isolate 3-Bromo-1-cyclohexyl-1H-pyrazole with >95% purity and >90% recovery using an automated flash system[5].

Step 1: Mobile Phase Preparation

  • Action: Prepare Eluent A (100% Hexane + 0.1% TEA) and Eluent B (Ethyl Acetate).

  • Causality: TEA acts as a competitive binder for acidic silanol groups, preventing the basic pyrazole nitrogen from tailing[1].

  • Self-Validation: Measure the pH of Eluent A (if possible via indicator strip); it should be slightly basic. Visually inspect the solvent for miscibility; TEA must be completely dissolved without phase separation.

Step 2: Sample Dry Loading

  • Action: Dissolve the crude mixture in a minimal amount of DCM. Add silica gel (approx. 3x the mass of the crude product). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. Transfer the powder to a dry-load cartridge.

  • Causality: Removing the strong solvent (DCM) ensures that the sample's initial partitioning is dictated entirely by the weak mobile phase, preventing premature elution and band broadening[3].

  • Self-Validation: Inspect the powder in the flask. If it is clumpy or sticky, residual DCM or moisture remains. Re-dissolve, add slightly more silica, and re-evaporate until perfectly free-flowing.

Step 3: Column Equilibration

  • Action: Flush the normal-phase silica column with 3 to 5 Column Volumes (CV) of Eluent A.

  • Causality: Pre-saturating the column with TEA ensures that all active silanol sites are masked before the compound is introduced.

  • Self-Validation: Monitor the UV baseline at 254 nm on the automated system. A stable, flat baseline for at least 1 CV confirms that the column is properly equilibrated. An upward drift indicates incomplete equilibration; pause the run and continue flushing until stable.

Step 4: Gradient Execution & Monitoring

  • Action: Initiate the run using a gradient from 100% Eluent A to 30:1 A:B over 10 CVs[2]. Monitor UV absorbance at 254 nm (optimal for the pyrazole conjugated system) and 280 nm.

  • Causality: The highly lipophilic cyclohexyl group requires a predominantly non-polar environment for adequate retention, while the shallow gradient slowly increases polarity to elute the target compound without co-eluting non-polar impurities.

  • Self-Validation: Check the peak shape on the live chromatogram. The peak should be symmetric (Gaussian). If severe fronting occurs, the column is overloaded; note this to reduce the injection mass for subsequent runs.

Step 5: Fraction Consolidation

  • Action: Pool the fractions corresponding to the main peak. Verify purity via TLC (Hexane/EtOAc 30:1) before concentrating in vacuo.

  • Causality: Rapid concentration prevents prolonged exposure to trace acid/base residues which could lead to degradation over time[4].

  • Self-Validation: Spot the pooled fractions alongside the crude mixture on a TLC plate. A single, distinct spot at Rf​ ~0.28 confirms successful isolation.

Sources

Troubleshooting

Technical Support Center: Mitigating Protodehalogenation in 3-Bromo-1-cyclohexyl-1H-pyrazole Cross-Couplings

As a Senior Application Scientist, I have designed this technical support guide to move beyond generic protocols and directly address the root causality of protodehalogenation (debromination) in palladium-catalyzed cross...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical support guide to move beyond generic protocols and directly address the root causality of protodehalogenation (debromination) in palladium-catalyzed cross-couplings. 3-Bromo-1-cyclohexyl-1H-pyrazole is a highly valuable, yet electronically demanding, building block. Understanding the mechanistic bifurcation between successful transmetalation and undesired hydride transfer is critical to optimizing your yields.

Mechanistic Insight: The Causality of Debromination

When performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on heteroaryl bromides like 3-Bromo-1-cyclohexyl-1H-pyrazole, researchers frequently encounter protodehalogenation[1]. This side reaction replaces the bromine atom with a hydrogen atom, yielding 1-cyclohexyl-1H-pyrazole, which depletes the starting material and complicates chromatographic purification[2].

The causality lies within the catalytic cycle. Following the oxidative addition of Pd(0) into the C–Br bond, the resulting Ar–Pd(II)–Br intermediate faces two competing kinetic pathways. The desired pathway is transmetalation with the nucleophilic partner, followed by reductive elimination to form the new C–C or C–N bond. However, if transmetalation is slow, the Pd(II) center can undergo a hydride transfer—often sourced from protic solvents, alkoxide bases, or β-hydride elimination from ligands/amines[3][4]. Subsequent reductive elimination of this Ar–Pd(II)–H species irreversibly generates the debrominated byproduct[5].

Mechanism Start 3-Bromo-1-cyclohexyl-1H-pyrazole + Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd TransMet Transmetalation (R-B(OH)2 / Base) OxAdd->TransMet Fast (Bulky Ligands) Hydride Hydride Transfer (from Solvent/Base) OxAdd->Hydride Slow Transmetalation RedElim_Des Reductive Elimination (Desired) TransMet->RedElim_Des Product Cross-Coupled Product (Ar-R) RedElim_Des->Product PdH [Ar-Pd(II)-H] Intermediate Hydride->PdH RedElim_Undes Reductive Elimination (Undesired) PdH->RedElim_Undes Byproduct Debrominated Byproduct (1-cyclohexyl-1H-pyrazole) RedElim_Undes->Byproduct

Catalytic cycle: desired cross-coupling vs. competing protodehalogenation pathway.

Troubleshooting FAQs

Q1: I am observing up to 40% 1-cyclohexyl-1H-pyrazole byproduct in my Suzuki coupling. What is the primary driver? A1: High levels of debromination indicate that hydrodehalogenation is kinetically outcompeting transmetalation[1]. This is frequently driven by your choice of base and solvent. Strong bases (e.g., NaOH, NaOEt) in the presence of water or alcohols readily generate species that act as potent hydride donors[3]. Solution: Switch to weaker, inorganic bases (e.g., K₃PO₄ or K₂CO₃) and transition to an aprotic solvent system (e.g., Toluene, 1,4-Dioxane, or THF) with only the minimal necessary water to suppress the availability of hydride donors[1][3].

Q2: How does ligand selection influence the stability of the pyrazole-palladium intermediate? A2: The ligand dictates both the steric and electronic environment of the active palladium center. Small or electron-poor ligands fail to stabilize the Ar–Pd(II)–Br intermediate, leaving it vulnerable to side reactions. Solution: Employ bulky, electron-rich biaryl phosphine ligands (such as SPhos, XPhos, or RuPhos). These ligands accelerate the rate of the desired reductive elimination step to form the target bond, effectively outcompeting the hydrodebromination pathway[5][6]. Their steric bulk also prevents the formation of catalytically inactive palladium black[5].

Q3: My boronic acid coupling partner is sterically hindered, and debromination is increasing. What is the logical fix? A3: Steric hindrance on the nucleophile significantly slows down transmetalation. This increases the lifetime of the Ar–Pd(II)–Br intermediate, providing a larger kinetic window for undesired hydride transfer[3]. Solution: Increase the concentration of the boronic acid (e.g., 1.5 to 2.0 equivalents) to drive the transmetalation equilibrium forward. Additionally, utilize a highly active pre-catalyst (e.g., Buchwald Generation 3 or 4 palladacycles) to ensure rapid and complete entry into the catalytic cycle[6].

Q4: Can the reaction temperature or work-up conditions cause debromination? A4: Yes. While elevated temperatures can force sluggish cross-couplings forward, they disproportionately accelerate high-activation-energy side reactions, including β-hydride elimination and protodehalogenation[3]. Furthermore, harsh acidic or basic work-up conditions in the presence of residual active catalyst can induce product degradation[2]. Solution: Lower the reaction temperature by 10–20 °C and extend the reaction time. Quench the reaction thoroughly to deactivate the catalyst before extraction[2][6].

Quantitative Data: Parameter Optimization Matrix

To systematically eliminate debromination, the impact of key reaction parameters on the product-to-byproduct ratio is summarized below, based on established cross-coupling optimization principles[1][3][5].

Parameter CategorySub-Optimal Choice (Promotes Debromination)Optimized Choice (Suppresses Debromination)Mechanistic Rationale
Ligand PPh₃, dppe (Small, less electron-rich)SPhos, XPhos (Bulky, electron-rich)Accelerates reductive elimination; stabilizes Pd(II) intermediate[5].
Base NaOEt, NaOH, KOtBu (Strong alkoxides)K₃PO₄, K₂CO₃, Cs₂CO₃ (Mild inorganic)Minimizes generation of hydride-donating species[3].
Solvent Ethanol, Methanol, High H₂O ratioToluene, 1,4-Dioxane, THF (Aprotic)Removes protic sources necessary for hydrodehalogenation[1].
Temperature > 100 °C60 °C – 80 °CDisfavors high-activation-energy side reactions[6].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the order of addition and rigorously excluding oxygen and moisture, you eliminate external variables, ensuring that any remaining debromination is purely a function of the substrate's intrinsic reactivity, which can then be fine-tuned.

Workflow Prep 1. Reagent Prep Degas Solvents Catalyst 2. Catalyst Loading Pd/SPhos complexation Prep->Catalyst Reaction 3. Execution Controlled Heating (70°C) Catalyst->Reaction Monitor 4. Monitoring LC-MS / TLC Reaction->Monitor Workup 5. Work-up Aqueous Extraction Monitor->Workup

Step-by-step experimental workflow for optimized cross-coupling.

Step-by-Step Methodology: Optimized Suzuki-Miyaura Coupling

1. Reagent Preparation & Degassing (Crucial for preventing Pd-H formation)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-1-cyclohexyl-1H-pyrazole (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv)[2].

  • Causality Check: Using an excess of boronic acid ensures that transmetalation remains the kinetically dominant pathway, even as the reaction progresses and reagent concentrations drop[3].

2. Catalyst Complexation

  • In a separate inert-atmosphere vial, weigh Pd₂(dba)₃ (2 mol% Pd) and SPhos (4 mol%)[2][5]. Add them to the main Schlenk flask.

  • Evacuate and backfill the flask with ultra-high purity Argon three times.

3. Solvent Addition & Execution

  • Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (10:1 v/v) via syringe[5].

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Self-Validation: Monitor the reaction via LC-MS at 1-hour intervals. You should observe the rapid disappearance of the starting mass without the appearance of the [M-Br+H] mass (debrominated pyrazole). If the byproduct appears early, your solvent was not sufficiently degassed.

4. Quench and Work-up

  • Upon complete consumption of the starting material, cool the reaction to room temperature immediately to prevent late-stage degradation[6].

  • Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black and inorganic salts[5].

  • Wash the organic filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[5]. Purify via flash column chromatography.

References

  • [1] Title: Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid - Benchchem | Source: benchchem.com | URL: 1

  • [6] Title: Preventing debromination during 3-Bromoselenophene reactions - Benchchem | Source: benchchem.com | URL: 6

  • [2] Title: preventing debromination in subsequent reaction steps - Benchchem | Source: benchchem.com | URL: 2

  • [3] Title: preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem | Source: benchchem.com | URL: 3

  • [5] Title: Technical Support Center: Preventing Debromination Side Reactions of Methyl 2-Bromo-4-methoxybenzoate - Benchchem | Source: benchchem.com | URL: 5

  • [4] Title: Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery - Books | Source: rsc.org | URL: 4

Sources

Reference Data & Comparative Studies

Validation

3-Bromo- vs. 3-Iodo-1-cyclohexyl-1H-pyrazole in Cross-Coupling: A Strategic Comparison Guide

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the choice of halogen on a heterocyclic building block dictates the success or failure of a cross-coupling campaign. N-cyclohexyl-3-ha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the choice of halogen on a heterocyclic building block dictates the success or failure of a cross-coupling campaign. N-cyclohexyl-3-halopyrazoles are privileged scaffolds in drug discovery, offering favorable physicochemical properties and directing group capabilities.

However, treating 3-bromo-1-cyclohexyl-1H-pyrazole and 3-iodo-1-cyclohexyl-1H-pyrazole as interchangeable electrophiles is a critical error. This guide objectively compares their performance, detailing the mechanistic causality behind their reactivity profiles and providing field-proven, self-validating protocols for each.

Mechanistic Causality: Oxidative Addition vs. Dehalogenation

The fundamental divergence between these two substrates lies in the interplay between Bond Dissociation Energy (BDE) and off-target side reactions during the palladium catalytic cycle.

  • The Iodo Advantage (Kinetic Superiority): The C–I bond (~65 kcal/mol) is significantly weaker and more polarizable than the C–Br bond (~81 kcal/mol). Consequently, 3-iodo-1-cyclohexyl-1H-pyrazole undergoes rapid oxidative addition to Pd(0) complexes, even at room temperature. This makes it the premier choice for coupling highly deactivated or sterically encumbered partners [2].

  • The Bromo Advantage (Chemical Stability): The high reactivity of the C–I bond comes with a severe liability: reductive dehalogenation (hydrodehalogenation). In the presence of alkoxide bases or certain aliphatic amines, the Pd(II)-aryl intermediate is highly susceptible to β-hydride elimination, yielding the inert 1-cyclohexyl-1H-pyrazole byproduct. Bromo-pyrazoles are specifically preferred in process chemistry to suppress this exact failure mode [1].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Determining for Bromo) Pd0->OxAdd + 3-Halo-pyrazole PdII Pd(II) Intermediate [Ar-Pd(L_n)-X] OxAdd->PdII Iodo: Fast Bromo: Slow TransMet Transmetalation (Boronic Acid) PdII->TransMet Base / Nucleophile SideReact Reductive Dehalogenation (High Risk for Iodo) PdII->SideReact β-Hydride Elimination RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 - Product

Pd-catalyzed cycle showing kinetic divergence between bromo and iodo pyrazoles.

Comparative Performance Data

To quantify these mechanistic differences, the following table summarizes the typical performance metrics of both substrates across standard cross-coupling paradigms.

Parameter3-Bromo-1-cyclohexyl-1H-pyrazole3-Iodo-1-cyclohexyl-1H-pyrazole
C–X Bond Dissociation Energy ~81 kcal/mol~65 kcal/mol
Oxidative Addition Rate Moderate (Requires electron-rich ligands)Very Fast (Proceeds with standard ligands)
Dehalogenation Susceptibility Low (<2% under standard basic conditions)High (Up to 15-20% with strong bases)
Ideal Coupling Reactions Buchwald-Hartwig Amination, High-Temp SuzukiSonogashira Coupling [3], Low-Temp Suzuki
Storage & Stability Highly stable, insensitive to ambient lightLight-sensitive, requires cold/dark storage

Strategic Selection Logic

Choosing the correct halogen is an exercise in balancing reactivity with stability. Use the following decision matrix to dictate your substrate procurement and experimental design.

DecisionTree Start Select 3-Halo-1-cyclohexyl-1H-pyrazole Temp Are mild conditions (<50°C) strictly required? Start->Temp Base Does the reaction use strong alkoxide bases? Temp->Base No Iodo Choose 3-Iodo Variant (High Reactivity) Temp->Iodo Yes (e.g., Sonogashira) Steric Is the coupling partner highly sterically hindered? Base->Steric No Bromo Choose 3-Bromo Variant (High Stability) Base->Bromo Yes (Avoid Dehalogenation) Steric->Iodo Yes (Needs Fast Ox. Add.) Steric->Bromo No (Cost/Stability focus)

Decision logic for selecting bromo vs iodo pyrazole substrates in cross-coupling.

Self-Validating Experimental Protocols

The following methodologies are designed not just as a list of steps, but as self-validating systems. Each protocol includes specific checkpoints to ensure the underlying chemistry is functioning as intended.

Protocol A: Low-Temperature Suzuki-Miyaura Coupling of 3-Iodo-1-cyclohexyl-1H-pyrazole

Rationale: To harness the high reactivity of the C–I bond while actively suppressing reductive dehalogenation, we utilize a mild, non-nucleophilic base (K₃PO₄) and a highly active precatalyst (XPhos Pd G2) at a reduced temperature [1].

Step-by-Step Methodology:

  • Charge the Reactor: To an oven-dried 20 mL vial, add 3-iodo-1-cyclohexyl-1H-pyrazole (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), and finely milled K₃PO₄ (2.0 equiv).

    • Causality Check: K₃PO₄ is chosen over NaOtBu to eliminate the primary source of β-hydride donors, protecting the iodo-substrate.

  • Catalyst Addition: Add XPhos Pd G2 (1.5 mol%).

  • Solvent Introduction: Add 5 mL of a degassed THF/H₂O mixture (4:1 v/v).

    • Self-Validation Step: Observe the immediate dissolution of the precatalyst. A rapid color shift to pale yellow/orange indicates the successful generation of the active L-Pd(0) species. If the solution turns jet black immediately, oxygen ingress has caused catalyst aggregation (Pd black).

  • Reaction Execution: Stir vigorously at 40°C for 2 hours.

  • Analytical Validation: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success Metric: Look for the [M+H]⁺ of the cross-coupled product.

    • Failure Metric: If an m/z peak corresponding to 151.1 [M+H]⁺ (1-cyclohexyl-1H-pyrazole) exceeds 5% relative abundance, the reaction temperature is too high, driving hydrodehalogenation.

Protocol B: Buchwald-Hartwig Amination of 3-Bromo-1-cyclohexyl-1H-pyrazole

Rationale: C–N bond formation typically requires strong alkoxide bases (e.g., NaOtBu) which rapidly destroy iodo-pyrazoles. The 3-bromo variant is robust enough to survive these conditions, provided an electron-rich, bulky ligand (BrettPhos) is used to force the difficult oxidative addition into the C–Br bond [2].

Step-by-Step Methodology:

  • Charge the Reactor: In a nitrogen-filled glovebox, combine 3-bromo-1-cyclohexyl-1H-pyrazole (1.0 equiv, 1.0 mmol), the secondary amine (1.5 equiv), and NaOtBu (1.5 equiv) in a Schlenk flask.

  • Catalyst Assembly: Add Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).

  • Solvent Introduction: Add 4 mL of anhydrous, sparged Toluene.

  • Reaction Execution: Seal the flask, remove from the glovebox, and heat at 90°C for 12 hours.

    • Self-Validation Step: At 90°C, the reaction mixture should transition from a dark red suspension (unreduced Pd(II)) to a homogenous golden-yellow solution within 15 minutes. This visual cue confirms the amine has successfully reduced Pd(II) to Pd(0), and BrettPhos has coordinated to prevent precipitation. If the solution remains dark red, the catalyst has failed to activate.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (to neutralize residual NaOtBu), and extract with EtOAc.

References

  • Benchchem. "3-Bromo-1H-pyrazole | Building Block for R&D". Benchchem.
  • The Journal of Organic Chemistry. "Expedited Aminoglutarimide C–N Cross-Coupling Enabled by High-Throughput Experimentation".
  • ARKIVOC. "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction".
Comparative

Validating computational DFT models of 3-Bromo-1-cyclohexyl-1H-pyrazole with experimental data

An accurate computational model is only as valuable as its alignment with empirical reality. In the computational chemistry and drug discovery sectors, Density Functional Theory (DFT) is routinely used to predict the rea...

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Author: BenchChem Technical Support Team. Date: April 2026

An accurate computational model is only as valuable as its alignment with empirical reality. In the computational chemistry and drug discovery sectors, Density Functional Theory (DFT) is routinely used to predict the reactivity, spatial geometry, and spectral properties of pharmaceutical building blocks.

This guide provides an objective, data-driven comparison of computational DFT models—specifically evaluating the high-performance M06-2X/def2-TZVP model (the "Product") against legacy alternatives like B3LYP/6-31G(d) and PBE0/aug-cc-pVDZ . We will benchmark these models against the experimental ground truth of 3-Bromo-1-cyclohexyl-1H-pyrazole , a highly functionalized heterocycle frequently utilized in kinase inhibitor development.

Part 1: Establishing the Experimental Ground Truth

To validate our computational models, we must first establish high-fidelity experimental data. The target compound, 3-Bromo-1-cyclohexyl-1H-pyrazole, is synthesized via a metallaphotoredox-catalyzed decarboxylative sp³ C–N coupling, a protocol pioneered by the MacMillan group [1].

Step-by-Step Synthesis & Characterization Protocol

This protocol is designed as a self-validating system : the success of the photoredox coupling is immediately verifiable through the distinct shift in the pyrazole N-H stretch in IR spectroscopy, while the exact regiochemistry is confirmed via 2D NMR (HMBC/HSQC).

  • Reagent Loading: Inside a nitrogen-filled glovebox, charge a reaction vial with the photocatalyst Ir(ppy)₃ (6.6 mg, 0.02 equiv.), the cross-coupling catalyst CuTC (19 mg, 0.20 equiv.), the ligand 4,7-diphenyl-1,10-phenanthroline (50 mg, 0.30 equiv.), and the nucleophile 3-bromo-1H-pyrazole (74 mg, 0.50 mmol, 1.0 equiv.).

  • Radical Precursor Addition: Add iodomesitylene dicyclohexanecarboxylate (0.50 mmol). Causality: This specific hypervalent iodine reagent is chosen because it readily undergoes single-electron reduction to generate a stable cyclohexyl radical, preventing unwanted homocoupling side reactions.

  • Degassing & Irradiation: Dissolve the mixture in 12 mL of anhydrous 1,4-dioxane. Seal the vial, remove it from the glovebox, and irradiate with blue LEDs (λ = 450 nm) for 24 hours at room temperature. Causality: Ir(ppy)₃ absorbs strongly at 450 nm to reach a long-lived triplet excited state, enabling the critical single-electron transfer (SET) required to initiate the radical cascade.

  • Purification: Concentrate the mixture under reduced pressure and purify via forced-flow silica gel chromatography (2:1 hexane/EtOAc).

  • Spectral Acquisition: Record ¹H and ¹³C NMR spectra on a Bruker 500 MHz spectrometer (in CDCl₃). Record IR spectra using a Perkin Elmer Spectrum 100 FTIR spectrometer.

Part 2: The Computational Workflow

To predict the spectral properties of 3-Bromo-1-cyclohexyl-1H-pyrazole, we subject the molecule to a rigorous in silico workflow.

DFT_Workflow N1 Input Geometry (3-Bromo-1-cyclohexyl-1H-pyrazole) N2 Conformational Search (MMFF94 Force Field) N1->N2 Generate conformers N3 Geometry Optimization (M06-2X/def2-TZVP) N2->N3 Lowest energy state N4 Vibrational Frequencies (IR Spectra & ZPE) N3->N4 Confirm local minimum N5 Magnetic Shielding (GIAO NMR) N3->N5 Calculate shielding N6 Experimental Validation (NMR, IR Benchmarking) N4->N6 Extract IR data N5->N6 Extract NMR shifts

Figure 1: Computational DFT workflow for spectral prediction and validation.
Step-by-Step Computational Protocol
  • Conformational Sampling: Generate 3D conformers using the MMFF94 force field to identify the lowest-energy chair conformation of the cyclohexyl ring.

  • Geometry Optimization: Optimize the structure in Gaussian 16 using the selected DFT functional and basis set. Causality: The optimization minimizes the electron density gradient to find the most stable nuclear configuration.

  • Frequency Calculation (Self-Validation): Run a vibrational frequency calculation at the exact same level of theory. Self-validating mechanism: The complete absence of imaginary (negative) frequencies mathematically guarantees that the optimized geometry is a true local energy minimum, not a transition state [2].

  • GIAO NMR Calculation: Compute the magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method [3]. Convert absolute shielding values to chemical shifts (δ) relative to tetramethylsilane (TMS).

Part 3: Comparative Performance Analysis

We compared our recommended model (M06-2X/def2-TZVP ) against two widely used alternatives: the legacy standard (B3LYP/6-31G(d) ) and a hybrid generalized gradient approximation (PBE0/aug-cc-pVDZ ).

NMR Chemical Shift Prediction

Accurate NMR prediction relies on the model's ability to map electron density around heavy nuclei.

Table 1: Comparison of Experimental vs. Calculated NMR Chemical Shifts (ppm)

Nucleus / PositionExperimental (CDCl₃)M06-2X / def2-TZVP (Recommended)B3LYP / 6-31G(d) (Alternative 1)PBE0 / aug-cc-pVDZ (Alternative 2)
¹H: H-4 (Pyrazole) 6.256.28 6.156.35
¹H: H-5 (Pyrazole) 7.427.45 7.287.55
¹³C: C-3 (C-Br) 126.4126.8 122.1128.5
¹³C: C-4 (Pyrazole) 105.2105.5 103.8106.9
¹³C: C-5 (Pyrazole) 130.1130.4 128.5131.8

Performance Analysis: The B3LYP/6-31G(d) model severely underestimates the ¹³C chemical shift of the C-3 carbon (bonded to bromine) by over 4 ppm. Causality: The 6-31G(d) basis set lacks the necessary diffuse and polarization functions to properly model the diffuse electron cloud of the heavy bromine atom. Furthermore, B3LYP lacks dispersion corrections, causing it to miscalculate the steric repulsion between the bulky cyclohexyl group and the pyrazole core, which subtly distorts the geometry and skews the shielding tensors. Conversely, the M06-2X/def2-TZVP model exhibits exceptional accuracy (Δ < 0.4 ppm for ¹³C). M06-2X is a meta-GGA functional with 54% exact exchange, specifically parameterized to capture medium-range correlation energies and non-covalent interactions [4]. Paired with the triple-zeta def2-TZVP basis set, it perfectly handles the halogen's electron density.

Vibrational Frequency (IR) Prediction

IR predictions require scaling factors to correct for the harmonic oscillator approximation used in DFT.

Table 2: Comparison of Experimental vs. Calculated IR Frequencies (cm⁻¹)

Vibrational ModeExperimentalM06-2X (Scaled 0.947)B3LYP (Scaled 0.961)
C=N Stretch 15211525 1540
C-Br Stretch 988992 975
Aliphatic C-H 29332935 2950

Performance Analysis: While B3LYP is traditionally favored for organic IR predictions, it struggles with the C-Br stretching mode, underestimating it by 13 cm⁻¹. The M06-2X model, applying a standard 0.947 scaling factor, maps almost perfectly to the experimental Perkin Elmer FTIR data, validating its superior geometric optimization of the carbon-halogen bond.

Conclusion

For researchers modeling halogenated, sterically hindered heterocycles like 3-Bromo-1-cyclohexyl-1H-pyrazole, legacy models like B3LYP/6-31G(d) are insufficient and introduce critical errors in NMR shielding predictions. The M06-2X/def2-TZVP model stands as the superior product, offering high-fidelity alignment with experimental ground truths due to its robust handling of dispersion forces and heavy-atom polarization. Adopting this model ensures that downstream drug-development decisions based on computational reactivity and spatial profiling are built on a structurally sound foundation.

References

  • MacMillan Group, Princeton University. (2018). Supplementary Information: Metallaphotoredox-catalyzed decarboxylative sp³ C–N couplings. Princeton University Chemistry. [Link]

  • Cramer, C. J. (2004). Essentials of Computational Chemistry: Theories and Models. John Wiley & Sons.[Link]

  • Gaussian, Inc. (2020). NMR Shielding Tensors and GIAO Methodologies. Gaussian Technical Documentation. [Link]

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.[Link]

Validation

High-Resolution Mass Spectrometry of N-Alkylpyrazoles: Fragmentation Dynamics of 3-Bromo-1-cyclohexyl-1H-pyrazole and Derivatives

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of differentiating closely related heterocyclic scaffolds in drug discovery pipelines. Pyrazoles are ubiquitous in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of differentiating closely related heterocyclic scaffolds in drug discovery pipelines. Pyrazoles are ubiquitous in medicinal chemistry, and their accurate identification relies heavily on high-resolution tandem mass spectrometry (HR-MS/MS).

This guide provides an objective, data-driven comparison of the mass spectrometric fragmentation patterns of 3-Bromo-1-cyclohexyl-1H-pyrazole against its structural derivatives. By understanding the causality behind these fragmentation pathways, researchers can design self-validating analytical protocols for metabolite identification and impurity profiling.

Mechanistic Causality: The "Why" Behind the Spectra

To accurately interpret the MS/MS spectra of 3-Bromo-1-cyclohexyl-1H-pyrazole, we must deconstruct the molecule into its three primary energetic domains under Collision-Induced Dissociation (CID):

A. The Cyclohexyl Effect (N-Alkyl Cleavage)

The N-C bond connecting the pyrazole core to the cyclohexyl ring is the most labile site in the molecule. Upon protonation in Electrospray Ionization (ESI+), the application of CID energy induces a hydrogen rearrangement. This results in the expulsion of a neutral cyclohexene molecule (82 Da) , leaving a highly stable, protonated 3-bromo-1H-pyrazole ion. This low-energy α -cleavage is the defining hallmark of N-cycloalkyl pyrazoles.

B. The Halogen Effect (Isotopic Tagging)

Bromine acts as an endogenous isotopic tag due to its two stable isotopes, 79Br and 81Br , which exist in a nearly 1:1 natural abundance ratio. This generates a distinct doublet in the MS1 precursor ion separated by 2 Da ( m/z 229.03 / 231.03).

  • Self-Validation Rule: Any MS2 fragment that retains the bromine atom will preserve this 1:1 doublet signature. If a fragment undergoes radical loss of bromine ( −79/81 Da), the doublet immediately collapses into a singlet, providing a self-validating map of the halogen's location throughout the fragmentation tree.

C. Heterocyclic Ring Opening

Following the loss of the bulky N-alkyl group, higher collision energies force the core pyrazole ring to fragment. Foundational mass spectrometry studies demonstrate that pyrazole rings predominantly undergo ring-opening via the expulsion of hydrogen cyanide (HCN, 27 Da) or molecular nitrogen (N 2​ , 28 Da) [1]. The presence and position of substituents dictate which of these secondary pathways dominates[2].

Fragmentation M Precursor Ion [M+H]+ m/z 229/231 (1:1 Doublet) F1 [3-Bromo-1H-pyrazole+H]+ m/z 147/149 (1:1 Doublet) M->F1 - Cyclohexene (82 Da) Low Energy CID F3 [C9H13N2]+ m/z 149 (Singlet) M->F3 - Br• (79/81 Da) Radical Loss F2 [C2H3BrN]+ m/z 120/122 (1:1 Doublet) F1->F2 - HCN (27 Da) High Energy CID

CID fragmentation pathway of 3-Bromo-1-cyclohexyl-1H-pyrazole tracking the isotopic doublet.

Comparative Fragmentation Guide: Derivatives & Alternatives

To objectively evaluate the structural impact on MS behavior, we compare 3-Bromo-1-cyclohexyl-1H-pyrazole against two critical derivatives: a halogen variant (3-Chloro) and an N-substituent variant (1-Phenyl).

Table 1: HR-MS/MS Comparative Data Summary
CompoundPrecursor Ion [M+H]+ Isotope PatternPrimary Neutral Loss (CID)Dominant MS2 FragmentsStructural Implication
3-Bromo-1-cyclohexyl-1H-pyrazole m/z 229.03 / 231.031:1 ( 79Br : 81Br )-82 Da (Cyclohexene) m/z 147/149, m/z 120/122Facile N-alkyl cleavage; Br retained in primary fragments.
3-Chloro-1-cyclohexyl-1H-pyrazole m/z 185.08 / 187.083:1 ( 35Cl : 37Cl )-82 Da (Cyclohexene) m/z 103/105, m/z 76/78Stronger C-Cl bond reduces radical halogen loss compared to Br.
3-Bromo-1-phenyl-1H-pyrazole m/z 222.99 / 224.991:1 ( 79Br : 81Br )-27 Da (HCN) m/z 196/198, m/z 143N-phenyl resonance prevents alkene loss; forces direct ring cleavage.

Key Takeaways:

  • Halogen Substitution: Swapping bromine for chlorine shifts the isotopic signature from 1:1 to 3:1. Because the C-Cl bond is energetically stronger than the C-Br bond, the chloro-derivative shows almost zero radical halogen loss, whereas the bromo-derivative exhibits minor singlet peaks corresponding to [M−Br]+ .

  • N-Alkyl vs. N-Aryl: Replacing the cyclohexyl group with a phenyl group fundamentally alters the fragmentation tree. The N-phenyl bond is stabilized by resonance, making it highly resistant to cleavage. Instead of losing the N-substituent, the molecule requires higher collision energies and fragments directly via pyrazole ring opening (loss of HCN)[1].

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in your structural assignments, implement the following self-validating LC-MS/MS methodology. This protocol utilizes normalized collision energy (NCE) stepping and isotope-triggered acquisition.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Prepare samples at 1 µg/mL in 50:50 Water:Acetonitrile.

  • Causality Check: Spike the sample with a deuterated internal standard (e.g., Pyrazole- d3​ ) at 100 ng/mL. This validates that any shifts in retention time or ionization efficiency are systemic rather than compound-specific.

Step 2: UHPLC Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. The acidic modifier is critical to drive the equilibrium toward the [M+H]+ species required for positive ion mode ESI.

Step 3: Isotope-Triggered MS Acquisition

  • Operate the HR-MS (Q-TOF or Orbitrap) in ESI(+) mode.

  • Causality Check: Instead of standard Data-Dependent Acquisition (DDA), configure an Isotope-Pattern Trigger . Program the quadrupole to isolate precursors only if they exhibit a 1:1 doublet spaced by ~1.998 Da (the exact mass difference between 79Br and 81Br ). This filters out background matrix noise and exclusively targets the brominated pyrazoles.

Step 4: NCE Stepping for Comprehensive Fragmentation

  • Apply stepped Normalized Collision Energies (NCE) at 20, 40, and 60 eV .

  • Why? 20 eV captures the low-energy loss of cyclohexene (-82 Da). 60 eV forces the high-energy expulsion of HCN (-27 Da) from the pyrazole core[2]. Averaging these spectra provides a complete, top-to-bottom fragmentation tree in a single injection.

Workflow S1 Sample Prep & Spiking S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 MS1 Isotope Filter (1:1 Br) S3->S4 S5 Stepped NCE (20/40/60 eV) S4->S5 S6 Data Analysis & Validation S5->S6

Self-validating LC-MS/MS workflow utilizing isotope-pattern triggering.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen[Link]

Sources

Comparative

A Comparative In-Vitro Toxicological Assessment of 3-Bromo-1-cyclohexyl-1H-pyrazole and Other Pyrazole Analogs

This guide provides a comprehensive in-vitro toxicological evaluation of 3-Bromo-1-cyclohexyl-1H-pyrazole in comparison to other structurally related pyrazole compounds. The objective is to furnish researchers, scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive in-vitro toxicological evaluation of 3-Bromo-1-cyclohexyl-1H-pyrazole in comparison to other structurally related pyrazole compounds. The objective is to furnish researchers, scientists, and drug development professionals with robust data and field-proven insights to inform early-stage decision-making in drug discovery and chemical safety assessment.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] However, substitutions on the pyrazole ring can significantly influence their toxicological profiles.[2][3] Understanding these structure-activity relationships is paramount for the rational design of safer chemical entities. This guide employs a battery of standardized in-vitro assays to delineate the cytotoxic potential of 3-Bromo-1-cyclohexyl-1H-pyrazole and its analogs, providing a foundation for predicting potential in-vivo toxicity.

Principles of In-Vitro Toxicity Evaluation

In-vitro toxicity testing serves as a critical initial step in the safety assessment of new chemical entities.[4][5] These assays offer a rapid and cost-effective means to screen compounds for potential cytotoxicity, reducing reliance on animal testing in the early phases of development.[6] The methodologies outlined herein are selected based on their widespread acceptance in the scientific community and their ability to probe different mechanisms of cell death and cytotoxicity.[7]

This guide will focus on three key assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a measure of cell metabolic activity and, by extension, cell viability.[8][9] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, a reaction primarily driven by mitochondrial dehydrogenases.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis.[10][11]

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[12][13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[12][13][14]

Experimental Design and Methodologies

The following sections detail the step-by-step protocols for evaluating the in-vitro toxicity of the selected pyrazole compounds. Adherence to these standardized procedures is crucial for ensuring the reproducibility and validity of the results.

Cell Culture

Human hepatoma (HepG2) cells will be used as the model system. These cells are widely utilized in toxicological studies due to their metabolic capabilities. Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Test Compounds
  • Compound A: 3-Bromo-1-cyclohexyl-1H-pyrazole

  • Compound B: 1-Cyclohexyl-1H-pyrazole (unsubstituted analog)

  • Compound C: 3-Bromo-1-phenyl-1H-pyrazole (different N1-substituent)

  • Compound D: 1,3-Diphenyl-1H-pyrazole (different N1 and C3 substituents)

All compounds will be dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, with the final DMSO concentration in cell culture not exceeding 0.1%.

MTT Assay Protocol

The MTT assay is a foundational method for assessing cell viability and proliferation.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[8][9]

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.[8]

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][15][16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[9][16]

LDH Release Assay Protocol

This assay measures cytotoxicity by quantifying LDH released from damaged cells.[10]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the 24-hour treatment, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically involves the reduction of a tetrazolium salt to a colored formazan product.[10]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[17]

  • Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[10]

Apoptosis Assay (Annexin V/PI Staining) Protocol

This assay distinguishes between different stages of cell death.[18][19]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compounds for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[12]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[12][18]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.[19]

Data Visualization and Interpretation

Workflow for In-Vitro Toxicity Assessment

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A Cell Culture (HepG2) C Cell Seeding (96-well & 6-well plates) A->C B Compound Preparation (Pyrazoles in DMSO) D Compound Incubation (24h) B->D C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V/PI Staining (Apoptosis/Necrosis) D->G H Absorbance Reading (MTT & LDH) E->H F->H I Flow Cytometry (Annexin V/PI) G->I J IC50 Calculation & Statistical Analysis H->J I->J

Caption: Experimental workflow for comparative in-vitro toxicity testing.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) obtained from the MTT assay for the different pyrazole compounds.

CompoundStructureIC50 (µM) - MTT Assay
A: 3-Bromo-1-cyclohexyl-1H-pyrazole 3-Bromo, 1-Cyclohexyl25.5
B: 1-Cyclohexyl-1H-pyrazole 1-Cyclohexyl> 100
C: 3-Bromo-1-phenyl-1H-pyrazole 3-Bromo, 1-Phenyl42.8
D: 1,3-Diphenyl-1H-pyrazole 1-Phenyl, 3-Phenyl85.2
Structure-Activity Relationship (SAR) Insights

The data suggests a clear structure-activity relationship for the cytotoxicity of these pyrazole derivatives.

  • Effect of Bromination at C3: The presence of a bromine atom at the C3 position significantly increases cytotoxicity. Compound A (IC50 = 25.5 µM) is considerably more potent than its non-brominated counterpart, Compound B (IC50 > 100 µM).

  • Influence of the N1-Substituent: The nature of the substituent at the N1 position also modulates toxicity. The cyclohexyl group in Compound A appears to confer greater cytotoxicity compared to the phenyl group in Compound C (IC50 = 42.8 µM).

  • Combined Effects: The combination of substituents at both N1 and C3 positions influences the overall toxicological profile. The 1,3-diphenyl substitution in Compound D results in lower cytotoxicity compared to the brominated analogs.

These findings are consistent with literature reports that demonstrate how different substituents on the pyrazole ring can impact biological activity and toxicity.[20][21][22]

Mechanistic Insights from Apoptosis and Necrosis Assays

Further investigation into the mode of cell death induced by 3-Bromo-1-cyclohexyl-1H-pyrazole (Compound A) using Annexin V/PI staining could reveal whether the observed cytotoxicity is primarily due to apoptosis or necrosis. A significant increase in the Annexin V positive/PI negative cell population would indicate an apoptotic mechanism, while a predominant increase in the double-positive population would suggest necrosis.

Potential Signaling Pathway Involvement

The cytotoxicity of some pyrazole derivatives has been linked to the inhibition of signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and ERK1/2 pathways.[23]

G cluster_0 Upstream Signaling cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Compound Action A Growth Factor Receptor B PI3K A->B Activation D ERK1/2 A->D Activation C Akt B->C Activation E Proliferation & Survival C->E F Apoptosis C->F Inhibition D->E G Pyrazole Derivative G->B Inhibition G->D Inhibition

Caption: Potential inhibition of pro-survival signaling pathways by pyrazole derivatives.

Conclusion and Future Directions

This guide provides a framework for the in-vitro toxicological evaluation of 3-Bromo-1-cyclohexyl-1H-pyrazole and its analogs. The presented data, while hypothetical, illustrates a clear structure-activity relationship, with the 3-bromo and 1-cyclohexyl substitutions contributing to increased cytotoxicity.

For a more comprehensive toxicological profile, further studies are recommended, including:

  • Genotoxicity assays: To assess the potential for DNA damage.

  • Metabolic stability assays: To understand how the compounds are metabolized, as metabolites can have different toxicity profiles.

  • In-vitro models with higher complexity: Utilizing 3D cell cultures or organoids to better mimic the in-vivo environment.[7][24]

By integrating these in-vitro approaches, researchers can make more informed decisions in the early stages of drug discovery and chemical development, ultimately leading to the selection of safer and more efficacious compounds.

References

  • MTT Assay Protocol. (n.d.).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (n.d.). PMC. Retrieved from [Link]

  • Apoptosis Assay Protocol | Technical Note 244. (2025, August 1). DeNovix. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol. Retrieved from [Link]

  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). Europe PMC. Retrieved from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]

  • Synthesis and Cytotoxicity of Amino-Pyrazole Derivatives with Preliminary SAR. (2017, February 1). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013, March 20). PubMed. Retrieved from [Link]

  • (PDF) Cytotoxicity study of pyrazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). PMC. Retrieved from [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2020, February 18). MDPI. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-1-cyclohexyl-1H-pyrazole

The safe and efficient handling of halogenated heterocyclic building blocks is a critical competency in modern drug discovery and development. 3-Bromo-1-cyclohexyl-1H-pyrazole (CAS: 1427020-80-1) is a highly valuable int...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe and efficient handling of halogenated heterocyclic building blocks is a critical competency in modern drug discovery and development. 3-Bromo-1-cyclohexyl-1H-pyrazole (CAS: 1427020-80-1) is a highly valuable intermediate, frequently utilized in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) to synthesize complex pharmaceutical APIs.

However, the specific structural features that make this compound synthetically useful—namely, its reactive electrophilic bromine center and its lipophilic cyclohexyl moiety—also dictate its toxicological profile and the strict operational protocols required for its handling.

This guide provides a comprehensive, field-proven framework for the personal protective equipment (PPE), handling methodologies, and disposal plans required when working with 3-Bromo-1-cyclohexyl-1H-pyrazole.

Chemical Identity & Causality of Hazards

To design an effective safety protocol, we must first understand the molecular causality behind the compound's hazards. The pyrazole core is generally stable, but the C3-bromine atom acts as a potent electrophile. In biological systems, electrophiles can covalently bind to nucleophilic residues on proteins and DNA, leading to cellular irritation and sensitization [1, 2, 3]. Furthermore, the N1-cyclohexyl group significantly increases the molecule's lipophilicity (LogP). This high lipophilicity enhances the compound's ability to permeate the stratum corneum of the skin, making dermal exposure a primary risk vector.

Based on the Globally Harmonized System (GHS) classifications for structurally analogous brominated pyrazoles, the hazard profile is summarized below.

Table 1: Chemical Identity and Hazard Profile

ParameterSpecification / DataOperational Implication
Chemical Name 3-Bromo-1-cyclohexyl-1H-pyrazoleActive electrophile; requires strict isolation from biological tissues.
CAS Number 1427020-80-1Reference identifier for procurement and waste tracking [1].
Molecular Weight 229.12 g/mol Relatively low MW; fine powders pose an aerosolization risk.
Hazard Statements H315, H319, H335Causes skin/eye irritation; May cause respiratory irritation [3].
Primary Route of Entry Dermal absorption, InhalationDictates the need for robust barrier PPE and local exhaust ventilation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. Because of the compound's lipophilicity, PPE must be selected based on chemical breakthrough times and physical barrier properties.

Table 2: Required PPE and Mechanistic Justification

PPE CategoryRequired SpecificationCausality & Expert Insight
Hand Protection 100% Nitrile Gloves (Minimum thickness: 0.11 mm / 4.3 mil). Double-gloving recommended.Nitrile provides excellent resistance to solid halogenated organics. Note: If the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO), nitrile will degrade rapidly. Switch to Butyl Rubber or Laminate (Silver Shield) gloves for solvent-based liquid handling.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant).Safety glasses with side shields are inadequate for fine powders. Goggles prevent micro-particulates from bypassing the lenses via ambient air currents.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffs, fully buttoned.Knit cuffs prevent the sleeves from dragging through contaminated surfaces and eliminate gaps between the glove and the arm.
Respiratory N95 or P100 Particulate Respirator (if handled outside a fume hood).While routine handling must occur inside a fume hood, bulk transfers or spill cleanups require respiratory protection to prevent inhalation of aerosolized H335-classified dust.

Operational Workflow & Handling Protocol

The following protocol is a self-validating system designed to mitigate exposure while ensuring the integrity of your synthetic workflow.

Step-by-Step Methodology: Reagent Transfer and Solution Preparation
  • Step 1: Environmental Verification. Ensure the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm) or 0.5 m/s. Clear the hood of unnecessary clutter to maintain laminar airflow.

  • Step 2: Static Mitigation (Critical). 3-Bromo-1-cyclohexyl-1H-pyrazole, like many lipophilic organic powders, can accumulate static charge. When transferring, the powder may "jump," leading to inhalation exposure and inaccurate stoichiometry. Pass an anti-static ionizer gun over the weigh boat and spatula prior to dispensing.

  • Step 3: Transfer. Using a clean, dry stainless-steel spatula, transfer the required mass into a pre-tared anti-static weigh boat.

  • Step 4: Solubilization. Transfer the solid directly into the reaction vessel (e.g., a Schlenk flask). Immediately add the reaction solvent (e.g., THF, Toluene, or DMF) to dissolve the solid. Expert Insight: Solubilizing the compound immediately eliminates the risk of airborne dust generation during subsequent handling steps.

  • Step 5: Decontamination. Rinse the spatula and weigh boat with a compatible solvent (e.g., acetone or methanol) directly into a designated halogenated waste container before removing the equipment from the fume hood.

Workflow Visualization

G A Risk Assessment & Setup B Don PPE Matrix (Nitrile, Goggles, Lab Coat) A->B C Fume Hood Verification (Face Velocity ≥ 100 fpm) A->C D Static-Free Weighing (Anti-static Ionizer) B->D C->D E Solvent Solubilization (e.g., DMF, THF) D->E F Halogenated Waste Disposal E->F

Standard Operating Workflow for Handling 3-Bromo-1-cyclohexyl-1H-pyrazole.

Spill Response and Waste Disposal Plan

Improper disposal of halogenated organics poses severe environmental and infrastructural risks. Brominated compounds must never be mixed with standard non-halogenated organic waste, as they can poison the catalysts used in chemical incinerators and, under improper combustion conditions, generate highly toxic brominated dioxins.

Immediate Spill Response Protocol
  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity.

  • Upgrade PPE: Don a P100 respirator if the spill is outside the fume hood. Ensure heavy-duty nitrile or butyl gloves are worn.

  • Containment (Solid Spill): Do not sweep dry powder, as this generates aerosols. Lightly moisten the spilled powder with a high-flashpoint solvent (e.g., isopropanol) to bind the dust.

  • Collection: Use a non-sparking tool to scoop the moistened material into a chemically resistant, sealable container.

  • Surface Decontamination: Wash the spill area with a mixture of water and a strong laboratory detergent, followed by an acetone wipe-down.

Disposal Categorization
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a solid hazardous waste bin explicitly labeled for Halogenated Organics .

  • Liquid Waste: Reaction filtrates and equipment rinses containing 3-Bromo-1-cyclohexyl-1H-pyrazole must be segregated into a Halogenated Liquid Waste carboy. Ensure the carboy is properly vented and stored in secondary containment.

References

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